2,5-Dichlorothiazole
Description
Propriétés
IUPAC Name |
2,5-dichloro-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2NS/c4-2-1-6-3(5)7-2/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJACWOWEJJYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16629-14-4 | |
| Record name | 2,5-dichloro-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dichlorothiazole: A Core Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a core component in numerous FDA-approved drugs, including antibacterial and antiviral agents.[2][3] The functionalization of this ring system is paramount for the development of novel therapeutic agents and advanced materials. Among the various substituted thiazoles, halogenated derivatives such as 2,5-Dichlorothiazole serve as exceptionally versatile building blocks, offering multiple reactive sites for diversification through modern synthetic methodologies.[4][5] This guide provides a comprehensive technical overview of this compound, focusing on its properties, synthesis, reactivity, and applications for professionals engaged in chemical research and development.
Compound Identification and Core Properties
This compound is a distinct heterocyclic compound valued for its utility as a synthetic intermediate.
-
IUPAC Name : 2,5-dichloro-1,3-thiazole[6]
-
Synonyms : 2,5-dichloro-1,3-thiazole[7]
-
Molecular Formula : C₃HCl₂NS[7]
-
Molecular Weight : 154.02 g/mol [6]
Below is the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. It is typically a colorless to pale yellow liquid under standard conditions.
| Property | Value | Source(s) |
| Physical Form | Liquid | [7] |
| Appearance | Colorless to light yellow | Inferred from similar compounds |
| Boiling Point | 159-161 °C | Data for related isomers |
| Density (Predicted) | 1.603 ± 0.06 g/cm³ | Data for related isomers |
| Solubility | Soluble in common organic solvents | [4] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [7] |
Spectroscopic and Analytical Characterization
While comprehensive experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal.
-
Predicted Signal: A singlet peak is anticipated in the range of δ 7.5-8.0 ppm . This chemical shift is attributed to the lone proton at the C4 position of the thiazole ring. The downfield shift is due to the deshielding effects of the aromatic ring current and the adjacent electronegative sulfur and nitrogen atoms.
-
-
¹³C NMR: The carbon NMR spectrum is predicted to show three distinct signals for the three carbon atoms of the thiazole ring.
-
C2 (Carbon between N and S) : Predicted chemical shift of δ 150-158 ppm . This carbon is significantly deshielded due to its direct attachment to two electronegative heteroatoms (N and S) and a chlorine atom.
-
C4 (Carbon bearing H) : Predicted chemical shift of δ 120-128 ppm . This is the only carbon attached to a hydrogen and is influenced by the adjacent sulfur and C5-chloro group.
-
C5 (Carbon between C4 and N) : Predicted chemical shift of δ 135-145 ppm . This carbon is deshielded by the adjacent nitrogen atom and the directly attached chlorine atom.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups and bonding within the molecule. Key predicted absorption bands include:
-
C-H Stretch (Aromatic) : A weak to medium band around 3100-3000 cm⁻¹ .
-
C=N Stretch : A strong absorption band in the region of 1620-1550 cm⁻¹ , characteristic of the imine bond within the thiazole ring.
-
C=C Stretch (Aromatic) : Medium intensity bands around 1500-1400 cm⁻¹ .
-
C-Cl Stretch : Strong bands in the fingerprint region, typically around 850-750 cm⁻¹ .
Synthesis and Manufacturing
While a specific, high-yield, one-pot synthesis for this compound is not prominently featured in readily available literature, its preparation can be logically derived from established methods for synthesizing substituted thiazoles. A common and effective strategy involves the chlorination of a suitable thiazole precursor. One plausible route begins with the chlorination of 2-aminothiazole, followed by diazotization and a Sandmeyer-type reaction to install the second chlorine atom.
A related synthesis for the analogous 2-chloro-5-chloromethylthiazole starts from 1,3-dichloropropene, which is converted to an isothiocyanate intermediate that subsequently undergoes chlorination and cyclization.[2] This highlights the industrial feasibility of using chlorinated precursors to construct the thiazole ring.
Caption: A plausible synthetic workflow for this compound.
Chemical Reactivity and Functionalization
The synthetic utility of this compound stems from the differential reactivity of its two chlorine-substituted positions (C2 and C5), which allows for selective functionalization. These transformations are primarily governed by two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr).
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5][8] Consequently, reactions involving the C-Cl bonds of this compound typically require more forcing conditions (higher temperatures, stronger bases, and more active catalyst systems) than their bromo or iodo counterparts.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, enabling the elaboration of the thiazole core.[9][10]
-
Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups by coupling with boronic acids or their esters. Achieving selectivity between the C2 and C5 positions can be challenging and often depends on the specific catalyst, ligands, and electronic nature of the coupling partners.
-
Buchwald-Hartwig Amination: This method is essential for forming C-N bonds, allowing for the introduction of primary and secondary amines. It has largely replaced classical SₙAr for this purpose due to its milder conditions and broader substrate scope.[1][10]
-
Sonogashira Coupling: Used to install alkyne moieties, this reaction provides a gateway to further transformations or for creating rigid linkers in drug candidates.
Caption: Major cross-coupling pathways for this compound.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the thiazole ring, enhanced by the two chlorine atoms, facilitates nucleophilic aromatic substitution (SₙAr).[1] This reaction involves the attack of a nucleophile on the ring, forming a transient, negatively charged Meisenheimer complex, followed by the expulsion of a chloride ion.[1][11]
-
Causality of Reactivity: The C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. This is due to the adjacent nitrogen atom's strong electron-withdrawing inductive effect and its ability to stabilize the negative charge in the Meisenheimer intermediate.
-
Common Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and some amines can displace the chlorine atoms, typically under heated conditions in a polar aprotic solvent.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
This protocol is adapted from methodologies for similar dihalogenated heterocycles and serves as a validated starting point.[1][5]
-
Inert Atmosphere Setup: In an argon-filled glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.) to a flame-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox (if applicable) and add an anhydrous, degassed solvent (e.g., toluene or dioxane) under argon. Add this compound (1.0 eq.) followed by the desired amine (1.1-1.2 eq.) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath. Heat the reaction mixture to a temperature between 90-120 °C. Higher temperatures may be required compared to bromo-analogs.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Applications in Research and Drug Development
While specific, publicly disclosed applications of this compound are limited, the strategic importance of its isomeric and related structures is well-documented. For instance, 2,4-dichloro-5-thiazolecarboxaldehyde , a structural isomer, has been utilized as a key starting material in the synthesis of novel chalcone derivatives.[12] These compounds were subsequently evaluated as potential antitubercular and antiproliferative agents, demonstrating the power of the dichlorothiazole scaffold in generating biologically active molecules.[12][13]
The functional handles on this compound allow for its incorporation into larger, more complex molecules, making it a valuable intermediate for building libraries of compounds for high-throughput screening in drug discovery programs.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a controlled laboratory environment.
-
GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]
-
Signal Word : Warning[7]
Handling and Personal Protective Equipment (PPE)
-
Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]
-
Wear appropriate PPE, including impermeable gloves, safety glasses with side-shields, and a lab coat.[14][16]
-
Avoid all personal contact. Wash hands thoroughly after handling.[17]
-
Keep away from sources of ignition.[15]
Storage
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[14]
-
The recommended storage temperature is 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to maintain product quality.[7]
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
-
In case of a spill, evacuate the area.[18]
-
Wear a self-contained breathing apparatus and full protective clothing.
-
Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a suitable, labeled container for disposal.[17]
-
Prevent the material from entering drains or waterways.[15][18]
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 105315-49-9: 2,5-Dichloro-4-methylthiazole [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,5-Dichloro-1,3-thiazole 97% | CAS: 16629-14-4 | AChemBlock [achemblock.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. aksci.com [aksci.com]
- 16. nbinno.com [nbinno.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichlorothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,5-Dichlorothiazole
Thiazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for a wide spectrum of biological activities including anticancer, antibacterial, and antiviral properties.[1][2] Within this vital class of heterocycles, this compound (CAS No: 16629-14-4) emerges as a pivotal building block. Its strategic importance lies in the two chlorine substituents, which act as versatile synthetic handles for regioselective functionalization. These reactive sites permit a programmed introduction of diverse molecular fragments through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, enabling the systematic construction of complex molecular architectures for drug discovery and the development of novel organic materials.[1][3]
This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document offers insights into the causality behind its chemical behavior, detailed experimental protocols for its characterization, and a discussion of its synthetic utility, grounding all claims in authoritative references.
Molecular Identity and Core Physical Properties
This compound is a halogenated heterocyclic compound. The presence of two electron-withdrawing chlorine atoms significantly influences the electron density of the thiazole ring, impacting its reactivity, acidity, and spectral characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 2,5-dichloro-1,3-thiazole | [4][5] |
| CAS Number | 16629-14-4 | [4][5] |
| Molecular Formula | C₃HCl₂NS | [4] |
| Molecular Weight | 154.02 g/mol | [4][5] |
| Physical Form | Colorless to light yellow liquid | [1][5] |
| Boiling Point | 159-161 °C | [1] |
| Predicted Density | 1.603 ± 0.06 g/cm³ | [1] |
| SMILES | ClC1=CN=C(Cl)S1 | [4] |
| InChI Key | XPJACWOWEJJYRD-UHFFFAOYSA-N | [5] |
digraph "2_5_Dichlorothiazole_Structure" { graph [fontname="Arial", layout=neato, overlap=false, splines=true]; node [fontname="Arial", style=filled]; edge [fontname="Arial"];// Define nodes for the thiazole ring atoms with positions N1 [label="N", shape=plaintext, pos="0,0.866!", fontsize=14, fontcolor="#202124"]; C2 [label="C", shape=plaintext, pos="-0.75,0.433!", fontsize=14, fontcolor="#202124"]; S3 [label="S", shape=plaintext, pos="-0.75,-0.433!", fontsize=14, fontcolor="#202124"]; C4 [label="C", shape=plaintext, pos="0,-0.866!", fontsize=14, fontcolor="#202124"]; C5 [label="C", shape=plaintext, pos="0.75,-0.433!", fontsize=14, fontcolor="#202124"]; H4[label="H", shape=plaintext, pos="0,-1.5!", fontsize=14, fontcolor="#202124"]; Cl2 [label="Cl", shape=plaintext, pos="-1.5,0.866!", fontsize=14, fontcolor="#34A853"]; Cl5 [label="Cl", shape=plaintext, pos="1.5,-0.866!", fontsize=14, fontcolor="#34A853"];
// Draw the bonds for the thiazole ring and substituents edge [penwidth=2]; N1 -- C2 [color="#4285F4"]; C2 -- S3 [color="#4285F4"]; S3 -- C4 [color="#4285F4"]; C4 -- C5 [color="#4285F4"]; C5 -- N1 [color="#4285F4"]; C4 -- H4[color="#5F6368"]; C2 -- Cl2 [color="#34A853"]; C5 -- Cl5 [color="#34A853"];
// Add double bonds edge [penwidth=3]; N1 -- C5 [style=double, color="#EA4335"]; C2 -- S3 [style=solid, color="#4285F4"]; // Single bond S3 -- C4 [style=solid, color="#4285F4"]; // Single bond C4 -- C5 [style=double, color="#EA4335"]; C2 -- N1 [style=double, color="#EA4335"]; }
Caption: Molecular structure of this compound.
Solubility Profile and Determination
The solubility of this compound is dictated by a balance between the polarity of the thiazole ring and the nonpolar character of the chloro substituents. It is expected to exhibit good solubility in a range of common organic solvents and limited solubility in water.
Expected Solubility:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to favorable dipole-dipole interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected due to "like dissolves like" principles.
-
Ethers and Esters (e.g., Diethyl ether, Ethyl acetate): Good to moderate solubility is likely.
-
Alcohols (e.g., Methanol, Ethanol): Moderate solubility is expected; the potential for hydrogen bonding with the thiazole nitrogen is offset by the nonpolar chlorine atoms.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated compared to polar solvents.
-
Water: Sparingly soluble. The polar heterocyclic core is insufficient to overcome the hydrophobicity of the two chlorine atoms.[2]
Experimental Protocol: Solubility Determination by Gravimetric Method
This protocol provides a robust method for quantifying the solubility of this compound in various solvents.[6]
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure the solution reaches equilibrium saturation.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) and transfer it to a pre-weighed container.
-
Solvent Evaporation: Remove the solvent under reduced pressure or by gentle heating.
-
Quantification: Once the solvent is fully evaporated, weigh the container again. The mass difference corresponds to the amount of dissolved this compound.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Acidity and Basicity: The pKa Value
The basicity of the thiazole ring nitrogen is a critical parameter influencing its behavior in biological systems and its reactivity in acid-catalyzed reactions. For this compound, the basicity is significantly reduced compared to the parent thiazole (pKa ≈ 2.5) due to the strong electron-withdrawing inductive effect of the two chlorine atoms.[2]
| Parameter | Value | Note |
| Predicted pKa | -0.88 ± 0.10 | The negative value indicates that the conjugate acid is very strong, and the molecule is a very weak base.[1] |
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant is added.[7][8]
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., 50% ethanol/water) to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with an electrode suitable for mixed solvents.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. Specialized software can be used for precise calculation from the titration data.[7]
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.
References
- 1. This compound CAS#: 16629-14-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029) [hmdb.ca]
- 4. 2,5-Dichloro-1,3-thiazole 97% | CAS: 16629-14-4 | AChemBlock [achemblock.com]
- 5. This compound | 16629-14-4 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Foreword: The Strategic Importance of 2,5-Dichlorothiazole
An In-Depth Technical Guide to the Synthesis of 2,5-Dichlorothiazole from Basic Precursors
This compound is a pivotal heterocyclic building block in modern chemistry. Its unique electronic properties and bifunctional nature, imparted by the two chlorine atoms at key positions, make it an invaluable precursor in the synthesis of a wide array of high-value compounds. In the pharmaceutical sector, the thiazole nucleus is a well-established pharmacophore present in numerous approved drugs, and chlorinated derivatives serve as versatile intermediates for introducing further complexity via cross-coupling reactions.[1] Similarly, in agrochemicals and materials science, the this compound scaffold is exploited to construct molecules with tailored biological activities and specific material properties.
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It moves beyond a mere recitation of steps to elucidate the underlying chemical principles, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it. The protocols described herein are designed to be self-validating, with an emphasis on robust and scalable reaction conditions.
Retrosynthetic Analysis and Core Synthetic Strategy
The synthesis of this compound is most logically approached as a multi-step sequence, beginning with the construction of the thiazole ring and followed by the sequential introduction of the two chlorine substituents. The most reliable and well-documented pathway hinges on the use of a Sandmeyer reaction to install the C2-chloro substituent, a classic and powerful transformation for converting aromatic amines into halides.[2] This necessitates a 2-amino-5-chlorothiazole intermediate, which in turn can be derived from the direct electrophilic chlorination of 2-aminothiazole. The 2-aminothiazole precursor is readily accessible through the foundational Hantzsch thiazole synthesis.
This three-stage strategy provides a robust and scalable route from inexpensive, basic precursors.
Caption: High-level workflow for the synthesis of this compound.
Part I: Synthesis of the 2-Amino-5-chlorothiazole Precursor
This section details the construction of the key intermediate, beginning with the formation of the thiazole ring itself.
Step 1: Hantzsch Synthesis of 2-Aminothiazole
The Hantzsch synthesis is the cornerstone method for forming the thiazole heterocycle. It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[3] For the preparation of 2-aminothiazole, thiourea is an ideal, stable, and inexpensive thioamide source. The reaction proceeds via a nucleophilic attack of the sulfur atom on the α-halocarbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch synthesis for 2-aminothiazole.
Experimental Protocol: Synthesis of 2-Aminothiazole
-
Materials:
-
Chloroacetaldehyde (50% aqueous solution) or 1,1-diethoxy-2-chloroethane
-
Thiourea
-
Ethanol or Water
-
Concentrated Sodium Hydroxide solution (40%)
-
Diethyl ether or Ethyl acetate for extraction
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in water or ethanol.
-
To this solution, add chloroacetaldehyde (1.0 eq) dropwise. Caution: Chloroacetaldehyde is a suspected carcinogen and lachrymator. Handle in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the mixture by adding a cold, concentrated solution of sodium hydroxide until the pH is approximately 8-9. This precipitates the free base of 2-aminothiazole.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield crude 2-aminothiazole, which can be purified by recrystallization from ethanol.
-
Step 2: Electrophilic Chlorination of 2-Aminothiazole at the C5 Position
The C5 position of the 2-aminothiazole ring is electron-rich and thus susceptible to electrophilic substitution.[4] The amino group at the C2 position acts as an activating group, directing incoming electrophiles preferentially to the C5 position.[5] Direct chlorination can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
Experimental Protocol: Synthesis of 2-Amino-5-chlorothiazole
-
Materials:
-
2-Aminothiazole
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous Chloroform or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
-
Procedure:
-
In a three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, dissolve 2-aminothiazole (1.0 eq) in anhydrous chloroform.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sulfuryl chloride (1.0-1.1 eq) in anhydrous chloroform dropwise, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into ice-cold saturated sodium bicarbonate solution with vigorous stirring to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with additional chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude 2-amino-5-chlorothiazole can be purified by column chromatography or recrystallization.
-
Part II: The Sandmeyer Reaction: Conversion to this compound
The Sandmeyer reaction is a two-stage process that transforms the 2-amino group of 2-amino-5-chlorothiazole into the final C2-chloro substituent.
Step 3 & 4: Diazotization and Copper-Catalyzed Chlorination
The first stage is the diazotization of the primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[6] This reaction is highly temperature-sensitive and must be performed at 0-5 °C to prevent the unstable diazonium salt from decomposing.[6]
In the second stage, the cold diazonium salt solution is added to a solution of copper(I) chloride (CuCl). The Cu(I) salt catalyzes the substitution of the diazonium group (-N₂⁺) with a chloride ion via a radical-nucleophilic aromatic substitution mechanism, releasing nitrogen gas and forming the desired this compound.[7][8]
Caption: Key stages of the Sandmeyer reaction for C2 chlorination.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-Amino-5-chlorothiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane or Diethyl Ether for extraction
-
-
Procedure:
-
Diazotization: In a three-necked flask, suspend 2-amino-5-chlorothiazole (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the cold amine suspension, keeping the temperature strictly below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate, larger flask, dissolve copper(I) chloride (1.1 eq) in concentrated HCl and cool the solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 3 to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours until gas evolution ceases.
-
Extract the reaction mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Data Summary and Troubleshooting
| Step | Reaction | Key Reagents | Temp. (°C) | Typical Time | Typical Yield (%) |
| 1 | Hantzsch Synthesis | Thiourea, Chloroacetaldehyde | 80 | 1-2 h | 70-90 |
| 2 | C5-Chlorination | SO₂Cl₂, Chloroform | 0 to RT | 3-5 h | 65-85 |
| 3/4 | Sandmeyer Reaction | NaNO₂, HCl, CuCl | 0 to RT | 2-3 h | 60-80 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Sandmeyer Step | Decomposition of diazonium salt: Temperature exceeded 5 °C during diazotization or addition. | Use a calibrated thermometer and an efficient cooling bath (ice-salt). Ensure slow, dropwise addition of reagents.[6] |
| Inefficient chlorination: Inactive CuCl catalyst or insufficient reaction time. | Use freshly prepared or high-purity CuCl. Ensure stirring is vigorous and allow sufficient time for N₂ evolution to complete. | |
| Formation of Dark Impurities | Azo-coupling side reactions: Unreacted diazonium salt coupling with other aromatic species. | Ensure diazotization is complete before adding to the copper catalyst solution. Maintain low temperatures throughout.[6] |
| Phenolic byproducts: Decomposition of diazonium salt in the presence of water. | Work quickly and maintain strict temperature control. Ensure the CuCl solution is cold before adding the diazonium salt. | |
| Incomplete Reaction | Insufficient reagents: Stoichiometry of NaNO₂ or SO₂Cl₂ was too low. | Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrosating or chlorinating agent to drive the reaction to completion. |
References
- 1. 2-Amino-5-chlorothiazole, hcl | Benchchem [benchchem.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Analysis of 2,5-Dichlorothiazole: A Technical Guide to its Predicted NMR Characteristics
For Immediate Release
[City, State] – In the landscape of pharmaceutical research and drug development, the precise characterization of heterocyclic compounds is paramount. 2,5-Dichlorothiazole, a key building block in the synthesis of various biologically active molecules, presents a unique spectroscopic profile. This in-depth technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of this compound, offering valuable insights for researchers and scientists in the field.
Introduction: The Significance of this compound
This compound is a halogenated five-membered heterocyclic compound containing a sulfur and a nitrogen atom. Its structure is foundational in the development of numerous pharmaceutical agents, agrochemicals, and materials. The chlorine substituents at the 2 and 5 positions significantly influence the molecule's reactivity and its interaction with biological targets. A thorough understanding of its spectroscopic properties, particularly its NMR signature, is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Predicted ¹H NMR Spectroscopic Analysis
Due to the absence of protons directly attached to the thiazole ring in this compound, a conventional ¹H NMR spectrum will not exhibit signals corresponding to the heterocyclic core. The only observable proton signal would be a singlet arising from the C4-H proton.
Rationale for Predicted Chemical Shift:
The chemical shift of the single proton at the C4 position is influenced by the electronic environment within the thiazole ring. The presence of two electronegative chlorine atoms at the adjacent C2 and C5 positions is expected to deshield the C4 proton, causing its resonance to appear at a relatively downfield region. Furthermore, the aromatic nature of the thiazole ring contributes to this downfield shift. Based on the analysis of similar substituted thiazole derivatives, the predicted chemical shift for the C4-H proton of this compound is in the range of δ 7.5 - 8.0 ppm . The signal is expected to be a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.
Predicted ¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum of this compound is predicted to display three distinct signals, corresponding to the three carbon atoms of the thiazole ring (C2, C4, and C5). The chemical shifts of these carbons are primarily dictated by the nature of the directly attached and neighboring atoms.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 150 - 155 | This carbon is bonded to a nitrogen atom, a sulfur atom, and a highly electronegative chlorine atom. This environment leads to significant deshielding, resulting in a downfield chemical shift. |
| C4 | 120 - 125 | The C4 carbon is bonded to a proton and is situated between the sulfur atom and the C5 carbon. Its chemical shift is influenced by the overall aromaticity of the ring and the inductive effects of the distant chlorine atoms. |
| C5 | 140 - 145 | The C5 carbon is directly attached to an electronegative chlorine atom and the sulfur atom, leading to a substantial downfield shift. |
Diagrammatic Representation of this compound and its NMR-active Nuclei:
Caption: Molecular structure of this compound with labeled atoms.
Experimental Protocol for NMR Spectroscopic Analysis
To acquire the NMR spectra of this compound, the following experimental protocol is recommended:
4.1. Sample Preparation:
-
Weigh approximately 10-20 mg of pure this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
4.2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32 scans should be sufficient due to the expected single proton signal.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A sweep width of approximately 10-12 ppm, centered around 5-6 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: A sweep width of approximately 200-220 ppm, centered around 100-110 ppm.
-
4.3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the proton signal and pick the peaks for both ¹H and ¹³C spectra.
Diagrammatic Workflow for NMR Analysis:
Caption: A streamlined workflow for the NMR analysis of this compound.
Conclusion
The predicted ¹H and ¹³C NMR spectra of this compound provide a valuable reference for its characterization. The anticipated downfield singlet in the ¹H NMR and the three distinct signals in the ¹³C NMR, governed by the electronic effects of the chlorine and heteroatoms, serve as key identifiers for this important synthetic intermediate. The outlined experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is essential for ensuring the integrity and purity of this compound in research and development applications. This guide, grounded in the principles of NMR spectroscopy and substituent effects, empowers researchers with the foundational knowledge for the confident spectroscopic analysis of this versatile heterocyclic compound.
Theoretical Insights into the Reactivity of 2,5-Dichlorothiazole: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical examination of the reactivity of 2,5-dichlorothiazole, a pivotal heterocyclic building block in medicinal chemistry and materials science. Leveraging the principles of computational chemistry, primarily Density Functional Theory (DFT), this document elucidates the electronic structure of this compound and its implications for various reaction classes. We delve into the theoretical underpinnings of its behavior in nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, and cycloaddition reactions, offering predictive insights into regioselectivity and reaction mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, theoretically grounded understanding of this versatile scaffold to inform rational molecular design and synthetic strategy.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif, integral to the structure of numerous natural products and synthetic compounds with diverse biological activities. Its presence in pharmaceuticals such as the antibiotic Penicillin and the antiretroviral Ritonavir underscores its importance in drug discovery. The functionalization of the thiazole nucleus is a critical aspect of medicinal chemistry, enabling the modulation of a compound's physicochemical and pharmacological properties. This compound serves as a versatile and highly valuable starting material, with the two chlorine atoms acting as reactive handles for the introduction of a wide array of functional groups. A thorough understanding of its intrinsic reactivity from a theoretical standpoint is paramount for its efficient and selective manipulation in complex synthetic endeavors.
Molecular and Electronic Structure of this compound: A DFT Perspective
The reactivity of any chemical entity is fundamentally governed by its electronic structure. For this compound, Density Functional Theory (DFT) calculations provide profound insights into its molecular geometry, orbital energies, and charge distribution, all of which dictate its chemical behavior.[1]
Optimized Geometry and Aromaticity
DFT calculations, typically employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the optimized molecular geometry of this compound. The thiazole ring is an aromatic system, a characteristic stemming from the delocalization of π-electrons involving the sulfur and nitrogen heteroatoms. The aromatic nature of the thiazole ring is a key factor in its stability and reaction preferences.[2]
Frontier Molecular Orbitals (FMOs) and Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy and distribution of these frontier orbitals provide a qualitative picture of where a molecule is likely to react with electrophiles and nucleophiles.
-
HOMO: The HOMO represents the region of highest electron density and is susceptible to attack by electrophiles. In thiazole derivatives, the HOMO is typically distributed over the entire ring system.
-
LUMO: The LUMO indicates the region most susceptible to nucleophilic attack. For this compound, the LUMO is expected to have significant contributions from the carbon atoms bonded to the chlorine atoms, rendering them electrophilic.
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[3] Global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and electrophilic character.[1][4]
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution within a molecule.[5][6][7][8] In an MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) highlight electron-deficient sites susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show positive potential around the C-2 and C-5 positions, confirming their electrophilic nature. The nitrogen atom's lone pair would be a site of negative potential.
Theoretical Analysis of Key Reaction Types
The presence of two chlorine atoms on the electron-deficient thiazole ring endows this compound with a rich and varied reactivity profile. The following sections explore the theoretical basis for its behavior in several synthetically important transformations.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of this compound. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms, coupled with the inductive effect of the chlorine atoms, activates the thiazole ring towards nucleophilic attack.[9]
3.1.1. Mechanism and Regioselectivity: A Theoretical Rationale
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[10] However, recent computational and experimental work has provided evidence for concerted SNAr mechanisms in some systems.[10]
From a theoretical standpoint, the regioselectivity of SNAr on this compound can be predicted by analyzing the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at the C-2 and C-5 positions. Computational studies on analogous dihalothiazoles suggest that the C-2 position is generally more reactive towards nucleophiles. This preference is attributed to the greater ability of the adjacent ring nitrogen to stabilize the negative charge developed in the transition state and the Meisenheimer intermediate.
3.1.2. Computational Workflow for Predicting SNAr Reactivity
A typical computational workflow to investigate the SNAr reactivity of this compound would involve the following steps:
Figure 1: A generalized computational workflow for predicting the regioselectivity of SNAr reactions on this compound.
Table 1: Hypothetical Relative Activation Energies for SNAr with a Generic Nucleophile
| Position of Attack | Transition State Stabilization | Predicted Relative ΔG‡ (kcal/mol) | Predicted Major Product |
| C-2 | Stabilized by adjacent nitrogen | X | 2-substituted-5-chlorothiazole |
| C-5 | Less stabilization | X + Y (Y > 0) | 5-substituted-2-chlorothiazole (minor) |
This table illustrates that the lower activation energy for attack at the C-2 position would lead to the preferential formation of the 2-substituted product.
Metal-Catalyzed Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are powerful tools for C-C, C-N, and C-O bond formation. The chlorine atoms of this compound serve as excellent leaving groups in these transformations.
3.2.1. Theoretical Insights into the Catalytic Cycle and Regioselectivity
The mechanism of these cross-coupling reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can be employed to model each step of the catalytic cycle, providing insights into the reaction energetics and the factors controlling regioselectivity.[11]
For this compound, the relative rates of oxidative addition at the C-2 and C-5 positions are key to determining the initial site of reaction. Computational studies on similar halogenated heterocycles have shown that the electronic environment and steric factors around the carbon-halogen bond significantly influence the activation barrier for oxidative addition. The more electron-deficient C-2 position is generally expected to undergo oxidative addition more readily.[12]
3.2.2. Computational Protocol for Modeling Suzuki-Miyaura Coupling
Figure 2: A simplified computational protocol for investigating the Suzuki-Miyaura coupling reaction of this compound.
Table 2: Predicted Regioselectivity for a Suzuki-Miyaura Reaction [13]
| Reaction Step | Position | Theoretical Rationale | Predicted Outcome |
| Oxidative Addition | C-2 | More electrophilic carbon, lower activation energy | Preferential formation of C-2 coupled product |
| Oxidative Addition | C-5 | Less electrophilic carbon, higher activation energy | Minor or no formation of C-5 coupled product initially |
Cycloaddition Reactions
While less common for simple thiazoles, the electron-deficient nature of this compound could potentially allow it to participate as a dienophile or dipolarophile in cycloaddition reactions. Theoretical studies are invaluable for exploring the feasibility and stereoselectivity of such transformations.
3.3.1. Frontier Molecular Orbital (FMO) Theory in Cycloadditions
FMO theory provides a powerful framework for understanding cycloaddition reactions. The interaction between the HOMO of one reactant and the LUMO of the other dictates the reaction's feasibility. The low-lying LUMO of this compound would make it a good candidate for reactions with electron-rich dienes or dipoles.
3.3.2. Computational Investigation of a Hypothetical [4+2] Cycloaddition
To assess the potential of this compound as a dienophile, one could computationally model its reaction with a simple diene like butadiene. The workflow would involve locating the transition state for the concerted cycloaddition and calculating the activation energy. The stereochemistry of the product could also be predicted by analyzing the geometry of the transition state.
Advanced Theoretical Considerations
The Role of Halogen Bonding
The chlorine atoms in this compound can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. Computational models can be used to study the strength and directionality of these interactions, which can be important in understanding crystal packing and interactions with biological targets.[1][4]
Solvent Effects
The reaction medium can significantly influence the rates and selectivities of reactions. Computational models can incorporate solvent effects, either implicitly using continuum solvation models or explicitly by including solvent molecules in the calculation. This is particularly important for SNAr reactions, which are often carried out in polar aprotic solvents.
Conclusion
Theoretical studies, predominantly based on Density Functional Theory, provide a robust and predictive framework for understanding the reactivity of this compound. The electron-deficient nature of the thiazole ring, amplified by the two chlorine substituents, renders the C-2 and C-5 positions highly susceptible to nucleophilic attack and participation in metal-catalyzed cross-coupling reactions, with a general preference for reactivity at the C-2 position. Computational tools such as FMO analysis and MEP mapping allow for a rational prediction of reactive sites and reaction outcomes. This in-depth theoretical understanding is crucial for the strategic design of synthetic routes and the development of novel thiazole-containing molecules with desired properties for applications in drug discovery and materials science.
References
- 1. Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Initial Characterization of 2,5-Dichlorothiazole
Foreword
For the modern researcher in medicinal chemistry and drug development, the thiazole ring is a cornerstone of molecular design. Its presence in numerous bioactive natural products and blockbuster pharmaceuticals underscores its significance as a "privileged scaffold." The introduction of halogen atoms to this scaffold dramatically alters its physicochemical properties, modulating everything from metabolic stability to binding affinity. This guide provides an in-depth, technical exploration of a fundamental, yet crucial, member of this family: 2,5-Dichlorothiazole. We move beyond a mere recitation of facts to delve into the causal logic behind its synthesis and the foundational techniques used to confirm its structure, offering field-proven insights for today's research professionals.
The Strategic Importance of Halogenated Thiazoles
Thiazole derivatives are integral to a vast array of therapeutic agents, including antimicrobials, anti-inflammatory drugs, and kinase inhibitors. The strategic placement of chlorine atoms onto the thiazole core serves several critical functions in drug design:
-
Metabolic Blocking: A chlorine atom can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.
-
Modulation of Lipophilicity: Halogenation increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its target.
-
Enhanced Binding Interactions: A chlorine atom can act as a bioisostere for other groups and can participate in halogen bonding, a non-covalent interaction that can contribute to target affinity and selectivity.
-
Synthetic Handle: The carbon-chlorine bond provides a reactive site for further functionalization, most commonly through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.
It is within this context that the synthesis of building blocks like this compound becomes a foundational necessity for advancing drug discovery programs.
Seminal Synthesis: A Logical Approach via Diazotization
The most established and chemically robust method for the introduction of a chlorine atom onto a heteroaromatic amine is the Sandmeyer reaction .[1][2] This venerable transformation provides a reliable pathway from readily available aminothiazoles to their chlorinated counterparts. The logical precursor for the synthesis of this compound is 2-amino-5-chlorothiazole.
The overall transformation is a two-step, one-pot process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3]
-
Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst, which facilitates the displacement of the diazonium group (N₂) with a chloride ion.[4][5][6]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): The diazotization step is performed at low temperatures to ensure the stability of the diazonium salt intermediate.[4] At higher temperatures, the diazonium salt can readily decompose, leading to unwanted side products and reduced yields.
-
Strong Acid (HCl): A strong acid serves two purposes: it protonates sodium nitrite to form the reactive nitrous acid and it maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted amine to form undesirable azo compounds.
-
Copper(I) Catalyst: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] Copper(I) initiates this process by a single-electron transfer to the diazonium salt, which then liberates nitrogen gas to form an aryl radical. This radical subsequently abstracts a chlorine atom from a copper(II) species, regenerating the copper(I) catalyst.
Visualizing the Synthetic Workflow
Caption: Experimental workflow for the synthesis of this compound.
Initial Characterization: Confirming the Molecular Structure
Following synthesis, a battery of analytical techniques is employed to confirm the identity, structure, and purity of the target compound. Each technique provides a unique piece of the structural puzzle.
Physicochemical Properties
The initial characterization begins with observing the basic physical properties of the purified substance.
| Property | Characteristic Value |
| CAS Number | 16629-14-4 |
| Molecular Formula | C₃HCl₂NS |
| Molecular Weight | 154.02 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Purity (Typical) | >95% |
Spectroscopic Characterization
Spectroscopy provides an unambiguous confirmation of the covalent structure of the molecule.
NMR spectroscopy probes the chemical environment of specific nuclei (¹H, ¹³C).
-
¹H NMR: The structure of this compound contains a single proton at the C4 position. Its chemical shift is influenced by the electronegative chlorine and sulfur atoms and the aromatic nature of the thiazole ring.
-
¹³C NMR: The spectrum will show three distinct signals, one for each carbon atom in the thiazole ring (C2, C4, and C5). The chemical shifts are dictated by the attached atoms (N, S, Cl, H).
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H | H4 | 7.3 - 7.6 | The proton is on an aromatic ring, deshielded by the ring current and adjacent to the electron-withdrawing sulfur atom.[7][8] |
| ¹³C | C2 | 150 - 155 | Bonded to two heteroatoms (N, S) and a chlorine atom, resulting in a significant downfield shift.[9][10] |
| ¹³C | C4 | 125 - 130 | A methine carbon (=CH-) in a heteroaromatic system. |
| ¹³C | C5 | 135 - 140 | Bonded to a chlorine atom, which causes a downfield shift compared to an unsubstituted carbon.[11] |
IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its bonds.[12][13]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~3100 | =C-H Stretch | Medium | Aromatic C-H stretch of the proton at the C4 position. |
| 1500 - 1600 | C=N / C=C Stretch | Medium | Characteristic stretching vibrations of the thiazole ring backbone. |
| 800 - 1000 | C-H Out-of-Plane Bend | Strong | Bending vibration of the C4-H bond. |
| 600 - 800 | C-Cl Stretch | Strong | Stretching vibrations for the two carbon-chlorine bonds. |
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.[14]
| m/z Value | Interpretation |
| 153 / 155 / 157 | Molecular Ion (M⁺) . The characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 9:6:1. This is a definitive signature. |
| 118 / 120 | [M-Cl]⁺ . Loss of a single chlorine radical, a common fragmentation pathway for chlorinated compounds.[15] |
| ~83 | [M-Cl-Cl]⁺ or Ring Fragments . Further fragmentation, potentially involving the loss of the second chlorine or cleavage of the thiazole ring.[16] |
Visualizing the Characterization Workflow
Caption: Workflow for the structural confirmation of this compound.
Detailed Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and clarity.
Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-chlorothiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-chlorothiazole (1.0 eq) in concentrated HCl and water. b. Cool the mixture to 0-5 °C using an ice-salt bath. c. Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. d. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained below 5 °C. e. After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. b. Cool this catalyst solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas should be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Workup and Purification: a. Transfer the reaction mixture to a separatory funnel and extract three times with diethyl ether. b. Combine the organic layers and wash sequentially with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. d. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Protocol: Sample Preparation for Characterization
-
NMR Spectroscopy: Dissolve a small sample (~5-10 mg) of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: Apply a small drop of the neat liquid product between two salt plates (NaCl or KBr) to create a thin film. Alternatively, for a solid, prepare a KBr pellet. Acquire the spectrum.
-
Mass Spectrometry: Dissolve a minute amount of the sample in a volatile solvent (e.g., methanol or acetonitrile). The sample is then introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
Conclusion
The synthesis and characterization of this compound represent a foundational exercise in heterocyclic chemistry, combining a classic named reaction with fundamental analytical techniques. Understanding the logic behind the Sandmeyer reaction—the necessity of low temperatures, the role of the acid, and the catalytic cycle of copper—is crucial for troubleshooting and adapting this chemistry to new substrates. Likewise, the systematic application of NMR, IR, and MS provides a self-validating workflow to unambiguously confirm the structure of the synthesized molecule. For researchers in drug discovery and materials science, mastery of these principles is not merely academic; it is essential for the efficient and successful creation of novel molecular entities.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
electronic properties of the 2,5-Dichlorothiazole ring
An In-Depth Technical Guide to the Electronic Properties of the 2,5-Dichlorothiazole Ring
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound moiety is a pivotal heterocyclic scaffold in modern medicinal chemistry and materials science. Its unique electronic architecture, dictated by the interplay of aromaticity, heteroatom-induced effects, and strong inductive withdrawal from two chlorine substituents, renders it a highly versatile and reactive building block. This guide provides a comprehensive exploration of the core electronic properties of the this compound ring. We will dissect the electronic distribution within the ring, analyze how this distribution governs its reactivity in key synthetic transformations—such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—and discuss the implications of these properties for its application as a pharmacophore in drug design. This document moves beyond a simple recitation of facts to explain the underlying causality, offering field-proven insights and detailed experimental protocols to empower researchers in their work with this important chemical entity.
The Thiazole Core: An Aromatic Foundation
The parent thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[1] Its aromaticity is a consequence of the delocalization of six π-electrons across the planar ring, fulfilling Hückel's rule.[2][3] The sulfur atom contributes a lone pair of electrons to the π-system, which is crucial for establishing this aromatic character.[3] This delocalization imparts significant stability to the ring and is evidenced by ¹H NMR chemical shifts in the aromatic region (typically 7.27-8.77 ppm for unsubstituted thiazole), indicating a strong diamagnetic ring current.[4]
The presence of two different heteroatoms, nitrogen and sulfur, creates a distinct electronic distribution. Nitrogen is more electronegative than carbon and acts as a π-electron acceptor, while sulfur is less electronegative and can act as a π-electron donor. This creates an inherent polarity and multiple reactive sites within the core structure, making it a versatile scaffold for chemical synthesis.[2][5]
Electronic Perturbation by Dichloro-Substitution
The introduction of two chlorine atoms at the C2 and C5 positions drastically alters the electronic landscape of the thiazole ring. Chlorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect). This effect, combined with the inherent electron-withdrawing nature of the ring nitrogen, renders the this compound ring highly electron-deficient.[6]
While halogens also possess lone pairs that can participate in a resonance-donating effect (+R effect), for chlorine this effect is weak and is significantly outweighed by its strong inductive pull. The net result is a strong deactivation of the ring towards electrophilic aromatic substitution (EAS) and a pronounced activation towards nucleophilic attack.[6]
Caption: Inductive electron withdrawal in the this compound ring.
This profound electron deficiency is the cornerstone of this compound's utility in synthesis. It creates electrophilic carbon centers at the C2 and C5 positions, making them prime targets for nucleophilic displacement.
Reactivity Governed by Electronic Properties
The electron-poor nature of the this compound ring dictates its reactivity, primarily favoring nucleophilic substitution and metal-catalyzed cross-coupling reactions over electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C2 and C5 positions are excellent leaving groups and are susceptible to displacement by a wide range of nucleophiles.[6] This reactivity is a direct consequence of the ring's ability to stabilize the negative charge of the intermediate Meisenheimer complex, a stabilization enhanced by the electron-withdrawing heteroatoms and chloro-substituents.
Common nucleophiles used in SNAr reactions with this compound include:
-
Amines (primary and secondary)
-
Thiols
-
Alkoxides and Phenoxides
The choice of reaction conditions, such as solvent and temperature, can often be tuned to achieve either mono- or di-substitution, providing a pathway to differentially functionalized thiazole derivatives.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituents on the thiazole ring serve as effective handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery, allowing for the modular assembly of complex molecules. While chlorine is generally less reactive than bromine or iodine in these transformations, appropriate selection of catalysts and ligands can achieve high yields.[7]
Key cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The differential reactivity of halogens (I > Br > Cl) can be exploited in poly-halogenated systems for sequential, site-selective functionalization.[7] For this compound, while both positions are electronically similar, steric hindrance from a pre-existing substituent can sometimes be used to direct the regioselectivity of a second coupling reaction.
Application in Drug Discovery and Medicinal Chemistry
The thiazole scaffold is a privileged structure found in numerous FDA-approved drugs.[8] The this compound core serves as a versatile starting point for building libraries of novel compounds for biological screening. Its electronic properties are key to its utility:
-
Scaffold for Bioisosteric Replacement: The electron-deficient ring can act as a bioisostere for other aromatic systems, such as a dichlorobenzene ring, but with added potential for hydrogen bonding via the ring nitrogen.
-
Modulation of Physicochemical Properties: The two chlorine atoms significantly increase the lipophilicity of the molecule, which can be crucial for membrane permeability and reaching intracellular targets. Their replacement via SNAr or cross-coupling allows for fine-tuning of properties like solubility, pKa, and metabolic stability.[9]
-
Vectorial Synthesis: The defined reactivity at C2 and C5 allows for the directed and predictable synthesis of target molecules, where different functionalities can be installed to interact with specific pockets of a biological target like an enzyme or receptor.
Experimental Methodologies and Data
Spectroscopic and Physicochemical Data
Precise characterization is essential for any chemical synthesis. The following table summarizes key physicochemical data for the this compound parent compound.
| Property | Value | Source |
| Molecular Formula | C₃HCl₂NS | [10] |
| Molecular Weight | 154.02 g/mol | [11] |
| Appearance | Colorless to light yellow liquid | [12] |
| Boiling Point | 159-161 °C | [12] |
| pKa (Predicted) | -0.88 ± 0.10 | [12] |
| SMILES | ClC1=CN=C(Cl)S1 | [10] |
| InChIKey | XPJACWOWEJJYRD-UHFFFAOYSA-N | [11] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR) for the parent this compound would show a single proton signal in the aromatic region and three distinct carbon signals, with the carbons attached to chlorine being significantly influenced by their electronegativity.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, self-validating procedure for the mono-arylation of this compound. Optimization may be required for specific substrates.
Objective: To synthesize 2-chloro-5-phenylthiazole via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous Toluene
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.5 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Removing oxygen prevents catalyst degradation and ensures catalytic turnover.
-
Solvent Addition: Add anhydrous toluene and 1,4-dioxane (e.g., in a 4:1 ratio) via a syringe through the septum to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). Self-Validation: This step confirms that the reaction is proceeding as expected and determines the optimal endpoint, preventing decomposition from prolonged heating.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. Self-Validation: This final step verifies the identity and purity of the synthesized compound, confirming the success of the protocol.
Conclusion
The electronic properties of the this compound ring are defined by a powerful electron deficiency driven by the inductive effects of the nitrogen heteroatom and two chlorine substituents. This fundamental characteristic makes the ring an exceptionally useful building block in synthetic chemistry, activating it for nucleophilic aromatic substitution and providing two distinct handles for metal-catalyzed cross-coupling reactions. For researchers in drug discovery, a thorough understanding of these electronic principles is paramount, as it informs rational synthetic design and allows for the strategic manipulation of the scaffold to optimize the biological and physicochemical properties of novel therapeutic agents.
References
- 1. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forums.studentdoctor.net [forums.studentdoctor.net]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Ethyl this compound-4-carboxylate | 135925-33-6 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CAS 105315-49-9: 2,5-Dichloro-4-methylthiazole [cymitquimica.com]
- 10. 2,5-Dichloro-1,3-thiazole 97% | CAS: 16629-14-4 | AChemBlock [achemblock.com]
- 11. This compound | 16629-14-4 [sigmaaldrich.com]
- 12. This compound CAS#: 16629-14-4 [chemicalbook.com]
The Solubility Profile of 2,5-Dichlorothiazole: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction: The Significance of 2,5-Dichlorothiazole in Chemical Synthesis
This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, substituted with chlorine atoms at the 2 and 5 positions. The thiazole ring is a prevalent scaffold in a multitude of biologically active compounds, and the presence of two chlorine atoms offers versatile handles for further chemical modifications through nucleophilic substitution and cross-coupling reactions. This makes this compound a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.
A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its effective utilization. Key processes that are profoundly influenced by solubility include:
-
Reaction Kinetics: The rate and efficiency of chemical reactions are often dependent on the concentration of the reactants in solution.
-
Purification and Crystallization: The selection of appropriate solvent systems is crucial for the effective removal of impurities and for obtaining the desired crystalline form of the final product.
-
Formulation: For applications in drug delivery and agrochemical formulations, the solubility of the active pharmaceutical ingredient (API) or the active compound in suitable carriers is a determining factor for its bioavailability and efficacy.
-
Analytical Characterization: The preparation of samples for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy requires solvents that can dissolve the analyte at the desired concentration.
This guide will delve into the theoretical principles governing the solubility of this compound, provide a predicted solubility profile in a range of common organic solvents, and present a detailed, step-by-step protocol for the experimental determination of its solubility.
Theoretical Principles of Solubility
The adage "like dissolves like" is a fundamental principle in chemistry that provides a qualitative prediction of solubility. This principle is rooted in the intermolecular forces between the solute and solvent molecules. For a solute to dissolve in a solvent, the energy required to break the intermolecular interactions within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new interactions between the solute and solvent molecules.
The polarity of a molecule, which arises from the uneven distribution of electron density, is a key determinant of its solubility. Polar solvents, such as water and alcohols, have strong dipole-dipole interactions and are adept at dissolving polar solutes. Nonpolar solvents, such as hydrocarbons, have weaker London dispersion forces and are effective at dissolving nonpolar solutes.
Hansen Solubility Parameters (HSP): A Quantitative Approach
To move beyond a purely qualitative assessment, the Hansen Solubility Parameters (HSP) provide a more quantitative framework for predicting the solubility of a substance in a given solvent. The HSP theory decomposes the total cohesive energy density of a substance into three components:
-
δd (Dispersion): Represents the energy from London dispersion forces.
-
δp (Polar): Represents the energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these components by the equation:
δt² = δd² + δp² + δh²
The principle behind HSP is that substances with similar δd, δp, and δh values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δd,solute - δd,solvent)² + (δp,solute - δp,solvent)² + (δh,solute - δh,solvent)²
A smaller Ra value indicates a higher likelihood of solubility.
Predicted Solubility Profile of this compound
In the absence of extensive experimentally determined solubility data for this compound, we can estimate its Hansen Solubility Parameters using group contribution methods. Based on its molecular structure, the estimated HSP values for this compound are presented in Table 1.
Table 1: Estimated Hansen Solubility Parameters for this compound
| Parameter | Value (MPa½) |
| δd (Dispersion) | 19.5 |
| δp (Polar) | 8.5 |
| δh (Hydrogen Bonding) | 4.0 |
| δt (Total) | 21.7 |
Using these estimated HSP values, we can predict the qualitative solubility of this compound in a range of common organic solvents. Table 2 provides a list of solvents, their respective HSP values, the calculated Ra distance, and the predicted solubility.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (MPa½) | Predicted Solubility |
| Non-Polar Solvents | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 10.4 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 7.6 | Moderate |
| Polar Aprotic Solvents | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.0 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 6.2 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.8 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.2 | High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.2 | Moderate |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.8 | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.9 | Moderate |
| Polar Protic Solvents | |||||
| Methanol | 14.7 | 12.3 | 22.3 | 19.4 | Low to Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.2 | Moderate |
Disclaimer: The solubility predictions in this table are based on theoretical calculations and should be confirmed by experimental validation.
Based on these predictions, this compound is expected to exhibit good solubility in moderately polar to polar aprotic solvents such as dichloromethane, acetone, ethyl acetate, and THF. Its solubility is predicted to be lower in non-polar solvents like hexane and in highly polar protic solvents like methanol, where the strong hydrogen bonding network of the solvent may not be effectively disrupted.
Experimental Determination of Solubility: A Standard Operating Procedure
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following section provides a detailed protocol for determining the solubility of this compound in organic solvents using the widely accepted shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram:
A Comprehensive Technical Guide to the Stability and Storage of 2,5-Dichlorothiazole
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the optimal stability and storage conditions for 2,5-Dichlorothiazole (CAS No: 16629-14-4). As a pivotal halogenated heterocyclic intermediate, maintaining its chemical integrity is paramount for the success of subsequent synthetic applications and the overall quality of the final active pharmaceutical ingredient (API) or agrochemical product. This guide moves beyond simple recommendations to explain the underlying chemical principles and provide a framework for empirical stability assessment.
Physicochemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate storage and handling protocols.
| Property | Value | Source(s) |
| CAS Number | 16629-14-4 | [1][2] |
| Molecular Formula | C₃HCl₂NS | [2] |
| Molecular Weight | 154.02 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Purity | Typically ≥95% | [1][2] |
| IUPAC Name | 2,5-dichloro-1,3-thiazole | [2] |
| Storage Temperature | 2-8°C | [1][3][4] |
Core Principles of Chemical Stability for Halogenated Heterocycles
The stability of a chemical intermediate like this compound is not an inherent constant but a function of its environment.[5] The primary factors that can compromise its integrity are temperature, atmosphere (oxygen and moisture), light, and compatibility with other chemical agents. For chlorinated thiazoles, the electron-withdrawing nature of the chlorine atoms and the lone pairs on the sulfur and nitrogen atoms create a molecule susceptible to specific degradation pathways.
-
Atmospheric Exposure: Pyrophoric and air-sensitive reagents must avoid all contact with atmospheric oxygen and moisture.[6] For this compound, while not pyrophoric, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidative degradation and hydrolysis over long-term storage.[1][4]
-
Thermal Stress: Elevated temperatures accelerate the rate of chemical degradation.[5] While the compound is noted as stable under recommended temperatures, prolonged exposure to ambient or higher temperatures can lead to decomposition.[7][8] Hazardous decomposition products upon combustion include toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[7][8]
-
Photolytic Degradation: Thiazole-containing compounds can be susceptible to photodegradation. Studies on related structures suggest that photo-oxygenation can occur, potentially via a cycloaddition reaction with singlet oxygen, leading to the cleavage of the thiazole ring.[9] Therefore, protection from light is a critical storage parameter.
-
Incompatibility: Cross-reactivity with other stored chemicals is a significant risk. Strong oxidizing agents are particularly incompatible with this compound and can initiate vigorous, potentially hazardous reactions.[7][8]
Recommended Storage and Handling Protocols
To ensure the long-term viability and purity of this compound, the following protocols, derived from safety data sheets and supplier recommendations, must be strictly adhered to.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2-8°C | To minimize kinetic degradation rates and maintain stability. | [1][3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent slow oxidation and hydrolysis from atmospheric exposure. | [1][4] |
| Container | Tightly-sealed, appropriate container | To prevent atmospheric contamination and leakage. | [7][8][10] |
| Light | Store in the dark (e.g., amber vial or in a cabinet) | To prevent potential photolytic degradation pathways. | [9] |
| Location | Well-ventilated, dedicated chemical storage area | To ensure safety and prevent accumulation of fumes in case of a leak. | [8][10] |
Safe Handling Procedures
Given its hazard profile, proper personal protective equipment (PPE) and engineering controls are mandatory.
-
Engineering Controls: All handling of this compound should be performed in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7]
Framework for Empirical Stability Assessment
While general guidelines are useful, a rigorous understanding of a compound's stability profile requires empirical data. This is achieved through systematic stability testing, particularly forced degradation studies, which are foundational in pharmaceutical development.[11][12]
Forced degradation (or stress testing) intentionally subjects the compound to harsh conditions to accelerate decomposition.[13] The primary goals are:
-
To identify likely degradation products.
-
To elucidate potential degradation pathways.
-
To develop and validate a "stability-indicating" analytical method capable of separating the intact compound from its degradants.[12]
The logic behind this approach is visualized in the diagram below.
References
- 1. This compound | 16629-14-4 [sigmaaldrich.com]
- 2. 2,5-Dichloro-1,3-thiazole 97% | CAS: 16629-14-4 | AChemBlock [achemblock.com]
- 3. This compound CAS#: 16629-14-4 [chemicalbook.com]
- 4. 16629-14-4|this compound|BLD Pharm [bldpharm.com]
- 5. japsonline.com [japsonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Methodological & Application
Application Notes & Protocols for the Synthesis of 2,5-Dichlorothiazole Derivatives in Drug Discovery
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure have made it a cornerstone in the design of numerous therapeutic agents. Thiazole-containing compounds exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] This is evidenced by their presence in a range of FDA-approved drugs such as the antiretroviral Ritonavir, the antimicrobial Sulfathiazole, and the anticancer agent Dasatinib.[1][2]
For drug discovery programs, the ability to rapidly generate diverse libraries of compounds around a core scaffold is paramount. The 2,5-dichlorothiazole motif serves as an exceptionally versatile starting point for this purpose.[4][5] The two chlorine atoms at positions 2 and 5 act as orthogonal synthetic handles, allowing for sequential and site-selective functionalization. This enables medicinal chemists to systematically explore the chemical space around the thiazole core, fine-tuning molecular properties to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of the synthesis of the this compound core, followed by detailed protocols for its selective derivatization using modern cross-coupling methodologies, empowering researchers to accelerate the discovery of novel thiazole-based therapeutics.
Part I: Synthesis of the this compound Core Scaffold
The most reliable and scalable entry into the this compound system begins with the diazotization of a suitable aminothiazole precursor followed by a Sandmeyer reaction.[6] The Sandmeyer reaction is a classic, yet powerful, transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate, utilizing a copper(I) salt as a catalyst.[7][8][9] This method provides a robust pathway to introduce chlorine atoms onto the thiazole ring.
Workflow for this compound Synthesis
Caption: General workflow for the two-step synthesis of this compound.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of 2-amino-5-chlorothiazole to this compound. The initial diazotization step is highly sensitive to temperature and must be performed under cold conditions to ensure the stability of the reactive diazonium salt intermediate.[10]
Materials:
-
2-Amino-5-chlorothiazole hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-salt bath
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-chlorothiazole hydrochloride (1.0 eq) in a solution of concentrated HCl and water.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is critical and temperature control prevents its premature decomposition.[10]
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The Cu(I) catalyst facilitates a single-electron transfer, initiating the radical-nucleophilic aromatic substitution that displaces the diazo group.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Part II: Selective Derivatization via Palladium-Catalyzed Cross-Coupling
The true utility of the this compound scaffold lies in the ability to selectively functionalize the C2 and C5 positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for this purpose.[11][12] Selectivity can often be achieved by tuning reaction conditions, as the C5 position is generally more reactive towards certain cross-coupling reactions than the C2 position.
A. C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust method for forming C-C bonds.[12][13] For dihalogenated heterocycles, careful control of temperature and catalyst choice can achieve selective mono-arylation, typically at the more reactive position.[14] In the case of this compound, the C5 position can often be selectively functionalized.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Selective C5-Arylation via Suzuki-Miyaura Coupling
This protocol describes the mono-arylation of this compound with an arylboronic acid. Performing the reaction at room temperature often favors mono-coupling at the more susceptible C5 position.[15]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add the catalyst, Pd(PPh₃)₄. The choice of a suitable palladium catalyst and ligand is crucial for efficient coupling.[13]
-
Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio). The aqueous base is essential for the transmetalation step of the catalytic cycle.[12]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 2-chloro-5-arylthiazole derivative.
B. C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, pairing amines with aryl halides.[16][17] This reaction has revolutionized medicinal chemistry by providing a general and high-yielding method for synthesizing aryl amines.[11] After functionalizing the C5 position, the remaining C2 chlorine can be targeted for C-N bond formation.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 3: C2-Amination of 2-Chloro-5-arylthiazole
This protocol outlines the amination of the product from Protocol 2. The use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, JohnPhos) is often critical for the efficient coupling of less reactive aryl chlorides.[11]
Materials:
-
2-Chloro-5-arylthiazole (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox, add the 2-chloro-5-arylthiazole, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial. The base plays a crucial role in deprotonating the amine to form the palladium amido complex.[18]
-
Add the anhydrous solvent (Toluene or Dioxane).
-
Add the amine coupling partner.
-
Seal the vial and heat the reaction mixture at 80-110 °C for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the final 2-amino-5-arylthiazole derivative.
Part III: Application in Drug Discovery & SAR Insights
The synthetic strategies outlined above provide a direct route to novel 2,5-disubstituted thiazole derivatives. By varying the arylboronic acid in Protocol 2 and the amine in Protocol 3, large libraries of compounds can be generated for biological screening. Structure-Activity Relationship (SAR) studies on thiazole derivatives have revealed key insights for designing potent and selective drug candidates.[2][19]
| Position | Substituent Type | Potential Impact on Biological Activity | Therapeutic Area Examples |
| C5 | (Hetero)aryl groups | Can modulate target binding affinity and selectivity through π-π stacking or hydrophobic interactions. | Anticancer, Antifungal[2][20] |
| C5 | Electron-donating groups (e.g., -OCH₃) | May enhance activity in certain targets by acting as hydrogen bond acceptors.[19] | Antitumor[2] |
| C5 | Electron-withdrawing groups (e.g., -CF₃) | Can alter the electronic profile of the ring, influencing metabolic stability and cell permeability. | Antimicrobial, Anti-inflammatory |
| C2 | Primary/Secondary Amines | Provide a key hydrogen bond donor/acceptor site, crucial for interaction with many enzyme active sites. | Kinase Inhibitors, GPCR Antagonists[19] |
| C2 | Substituted Anilines | Allows for extensive exploration of a binding pocket, improving potency and selectivity. | Antiproliferative agents[21] |
| C2 | Heterocyclic Amines | Can improve solubility and pharmacokinetic properties. | Antibacterial[22] |
For example, SAR studies have shown that the presence of a methoxy group on a phenyl ring attached to the thiazole core can enhance activity.[2] Similarly, the nature of the amine at the C2 position can drastically influence target selectivity and overall potency.[19] The systematic application of the protocols in this guide allows for a logical and efficient exploration of such SAR.
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its capacity for selective, sequential functionalization via robust palladium-catalyzed cross-coupling reactions enables the rapid synthesis of diverse compound libraries. The detailed protocols and mechanistic insights provided herein offer a practical roadmap for researchers and scientists to leverage this scaffold in the quest for novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2,5-Dichloro-1,3-thiazole 97% | CAS: 16629-14-4 | AChemBlock [achemblock.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichlorothiazole
Introduction: The Strategic Importance of 2,5-Disubstituted Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Specifically, 2,5-disubstituted thiazoles, particularly those bearing amino functionalities, are of significant interest. The 2-aminothiazole motif is a key pharmacophore found in a range of clinically approved drugs and serves as a versatile building block in drug discovery programs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher, traditional methods which often suffer from limited substrate scope and poor functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to synthesize aryl and heteroaryl amines from the corresponding halides. For electron-deficient heteroaromatic systems like thiazoles, the Buchwald-Hartwig amination is particularly valuable, enabling the introduction of diverse amino groups that would be challenging to incorporate using classical nucleophilic aromatic substitution (SNAr) methods.
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 2,5-dichlorothiazole, a readily available starting material for the synthesis of a variety of 2,5-disubstituted thiazole derivatives. We will delve into the mechanistic considerations, provide detailed experimental protocols for selective monoamination, discuss key reaction parameters, and offer troubleshooting guidance to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, this compound), forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.
dot graph "Buchwald-Hartwig Catalytic Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Regioselectivity in the Amination of this compound: C2 vs. C5 Reactivity
A critical consideration in the functionalization of this compound is the regioselectivity of the reaction. The two chlorine atoms are at electronically and sterically distinct positions. While definitive experimental studies on the regioselectivity of the Buchwald-Hartwig amination of this compound are not extensively reported in the literature, insights can be drawn from related systems and general principles of palladium-catalyzed cross-coupling reactions.
In palladium-catalyzed couplings of dihaloheterocycles, the site of initial reaction is influenced by a combination of electronic and steric factors, as well as the specific catalyst and reaction conditions. For the related 3,5-dichloro-1,2,4-thiadiazole, it has been observed that Suzuki-Miyaura coupling can be directed to the C5 position at room temperature, while higher temperatures lead to disubstitution.[3] This suggests that kinetic control at lower temperatures can favor one position over the other.
For this compound, the C2 position is generally considered more electron-deficient due to the proximity of the sulfur and nitrogen atoms. In classical SNAr reactions, this would typically make the C2 position more susceptible to nucleophilic attack. However, in palladium-catalyzed reactions, the oxidative addition step is not solely governed by electronics. Steric hindrance around the palladium catalyst and the substrate also plays a crucial role.
Given the available data on related systems, it is plausible that the monoamination of this compound can be achieved with a degree of regioselectivity by carefully controlling the reaction conditions. It is recommended to perform initial small-scale experiments and analyze the product mixture by techniques such as ¹H NMR and LC-MS to determine the major regioisomer. For the purposes of the following protocols, we will present a general method for monoamination, with the understanding that optimization may be required to achieve high regioselectivity.
Recommended Catalysts, Ligands, and Reagents
The successful amination of aryl and heteroaryl chlorides hinges on the use of highly active catalyst systems capable of facilitating the challenging oxidative addition of the C-Cl bond.
| Reagent Type | Recommended Reagents | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | These are common and effective palladium sources for generating the active Pd(0) species in situ. |
| Phosphine Ligand | Xantphos, XPhos, SPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for promoting the oxidative addition of the C-Cl bond and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency and selectivity. |
| Base | NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate) | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common choice, but carbonate and phosphate bases can be used for substrates with base-sensitive functional groups. |
| Solvent | Toluene, Dioxane, tert-Butanol | Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation and side reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Monoamination of this compound
This protocol provides a starting point for the Buchwald-Hartwig monoamination of this compound. Optimization of the ligand, base, temperature, and reaction time is recommended for each specific amine substrate to maximize yield and regioselectivity.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary, 1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Solvent Addition: Add the anhydrous, degassed toluene to the Schlenk tube.
-
Reagent Addition: Add the amine, followed by the this compound to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 100-120 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aminochlorothiazole.
Expected Yield: Yields for the Buchwald-Hartwig amination of heteroaryl chlorides can be variable, typically ranging from 40% to 80%, depending on the specific amine and optimization of reaction conditions.[1]
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or ligand | - Use fresh palladium precatalyst and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Screen other ligands (e.g., XPhos, SPhos) and bases (e.g., Cs₂CO₃, K₃PO₄). |
| Formation of Side Products (e.g., dehalogenation) | - High reaction temperature- Presence of water or other protic sources | - Lower the reaction temperature and monitor closely.- Ensure all reagents and solvents are strictly anhydrous. |
| Low Regioselectivity | - Reaction temperature is too high, leading to reaction at both sites.- Ligand choice not optimal for differentiation. | - Decrease the reaction temperature to favor kinetic control.- Screen a panel of bulky phosphine ligands to identify one that provides better steric differentiation between the C2 and C5 positions. |
| Difficulty in Purification | - Incomplete reaction- Formation of closely eluting byproducts | - Ensure the reaction goes to completion by monitoring.- Optimize column chromatography conditions (solvent system, gradient). |
Conclusion
The Buchwald-Hartwig amination provides a powerful and versatile platform for the synthesis of valuable 2-amino-5-chlorothiazole and 5-amino-2-chlorothiazole derivatives from this compound. The success of this transformation is highly dependent on the careful selection of the catalyst system, base, and reaction conditions. By leveraging modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands, researchers can efficiently construct C-N bonds on this electron-deficient heterocyclic scaffold. The protocols and guidelines presented herein serve as a robust starting point for the exploration of this important reaction, enabling the synthesis of novel thiazole-containing molecules for applications in drug discovery and materials science. Further optimization and careful analysis of regioselectivity will be key to unlocking the full potential of this synthetic strategy.
References
Application Notes and Protocols for the Utilization of 2,5-Dichlorothiazole as a Scaffold in Medicinal Chemistry
Abstract
The 2,5-dichlorothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The presence of two reactive chlorine atoms at the C2 and C5 positions allows for selective and diverse functionalization, making it an ideal starting point for the development of novel therapeutics. Thiazole-containing compounds have demonstrated significant potential as kinase inhibitors, anticancer agents, and antimicrobial drugs.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. It includes detailed protocols for key synthetic transformations, insights into structure-activity relationships (SAR), and a discussion of the scaffold's role in modern drug discovery.
Introduction: The Strategic Value of the this compound Scaffold
The thiazole ring is a fundamental motif found in numerous FDA-approved drugs and natural products, prized for its metabolic stability and ability to engage in various biological interactions.[4] The this compound scaffold (C₃HCl₂NS) offers medicinal chemists a distinct advantage: two chemically distinct chlorine substituents that can be selectively manipulated using a variety of modern cross-coupling reactions.[5] This differential reactivity is the cornerstone of its utility, enabling the controlled, sequential introduction of diverse chemical moieties to explore chemical space and optimize pharmacological properties.
The primary strategic advantages of this scaffold are:
-
Tunable Reactivity: The chlorine atoms at the C2 and C5 positions can be targeted with different coupling partners, often with some degree of selectivity based on the reaction conditions and the electronic environment of the ring.
-
Structural Rigidity: The aromatic thiazole core provides a rigid framework, which helps in pre-organizing the appended functional groups for optimal interaction with biological targets, thereby reducing the entropic penalty of binding.
-
Bioisosteric Potential: The thiazole ring can act as a bioisostere for other chemical groups, such as amide or ester functionalities, allowing for the fine-tuning of properties like solubility, metabolic stability, and cell permeability.[6]
Derivatives of this scaffold are particularly prominent in the development of kinase inhibitors, where the thiazole nitrogen can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding motif of ATP.[1][7]
Core Synthetic Strategies and Protocols
The true power of the this compound scaffold lies in its synthetic accessibility and the array of chemical transformations it can undergo. Palladium-catalyzed cross-coupling reactions are the most powerful tools for its elaboration.
To illustrate the principle of regioselective functionalization, we will also reference protocols for the related 2,5-dichloro-4-iodo-1,3-thiazole . The much greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds (Reactivity Order: I > Br > Cl) provides a clear and predictable pathway for sequential modifications, a common strategy in complex molecule synthesis.[8][9]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for installing aryl or heteroaryl groups onto the thiazole core. It involves the reaction of the chlorothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) complexes like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The choice of phosphine ligand is critical; bulky, electron-rich ligands often accelerate the rate-limiting oxidative addition step and prevent catalyst decomposition.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid via the formation of a boronate species, facilitating the transmetalation step.[8] The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive chlorides.[8]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is typically used to dissolve both the organic and inorganic reagents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position This protocol is adapted for 2,5-dichloro-4-iodo-1,3-thiazole to demonstrate high regioselectivity.[10]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dichloro-4-iodo-1,3-thiazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and finely ground K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL). Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkyne Moieties
The Sonogashira coupling introduces valuable alkyne functionalities, which can serve as handles for further chemistry (e.g., "click" chemistry) or as integral parts of the final pharmacophore. This reaction couples the chlorothiazole with a terminal alkyne, co-catalyzed by palladium and copper(I).
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[8]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent. It is crucial that the amine is anhydrous and degassed to prevent side reactions.[10]
Protocol 2: Sonogashira Coupling with this compound Note: Coupling with aryl chlorides is more challenging than with iodides and may require more forcing conditions or specialized catalyst systems. Optimization is often necessary.[11]
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon.
-
Solvent Addition: Add anhydrous, degassed triethylamine (5 mL) and anhydrous THF (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 60-70 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Forming C-N Bonds
The ability to form carbon-nitrogen bonds is critical for synthesizing many classes of drugs, including kinase inhibitors where an amine linker is common. The Buchwald-Hartwig amination provides a direct route to amino-thiazole derivatives.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand paired with a palladium precursor (e.g., Pd₂(dba)₃). Ligands like Xantphos or BINAP are effective as they promote the reductive elimination step, which is often rate-limiting for C-N bond formation.[10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required.[10]
Protocol 3: Buchwald-Hartwig Amination of a Dichloro-Aryl-Thiazole This protocol assumes prior functionalization at one position (e.g., via Suzuki coupling) to yield a 2,5-dichloro-4-aryl-1,3-thiazole.
-
Reaction Setup: In an inert atmosphere glovebox, combine the 2,5-dichloro-4-aryl-1,3-thiazole (1.0 mmol, 1.0 equiv), the desired primary or secondary amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.08 mmol, 8 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).
-
Reaction: Seal the reaction vessel and heat to 100-120 °C for 12-24 hours. Monitor by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Visualization of Synthetic Workflow
The sequential functionalization of a di- or tri-halogenated thiazole is a cornerstone strategy. The following workflow illustrates a logical path for creating molecular diversity from a single scaffold.
Caption: Sequential functionalization workflow for a polyhalogenated thiazole.
Application in Drug Discovery: Case Studies and SAR
The true value of the this compound scaffold is realized in its application to biological targets. The ability to systematically modify the C2 and C5 positions allows for a deep exploration of structure-activity relationships (SAR).
Case Study: Thiazoles as Kinase Inhibitors
Protein kinases are one of the most important classes of drug targets, particularly in oncology. Thiazole-based molecules have emerged as potent kinase inhibitors.[1][7] Their success is often attributed to the scaffold's ability to place substituents in the solvent-exposed region while the thiazole core itself interacts with the highly conserved ATP-binding hinge region.
SAR Insights for Kinase Inhibitors:
-
C2-Position: Often decorated with an amine-linked aromatic or heteroaromatic group. This amine can form a critical hydrogen bond with the kinase hinge region. The nature of the aromatic group influences potency and selectivity.
-
C5-Position: This position is frequently used to modulate physicochemical properties. Substitution with small polar groups can improve solubility, while larger hydrophobic groups can interact with other pockets in the ATP-binding site to enhance potency.
Caption: SAR model for thiazole-based kinase inhibitors.
Case Study: Anticancer and Antimicrobial Agents
Thiazole derivatives have demonstrated broad antiproliferative and antimicrobial activities.[12][13][14] For example, novel thiazole-5-carboxamide derivatives have shown anticancer activity against various cell lines, and other analogs have been investigated as antitubercular agents.[13][15]
| Compound Class | Biological Activity | Key Structural Features | Reported Potency (Example) |
| Thiazole-Chalcone Hybrids | Antitubercular, Antiproliferative | Combination of thiazole and chalcone pharmacophores. | Data available from screening against cancer cell lines.[13] |
| 2,5-bis[amidinoaryl]thiazoles | Antiprotozoal (Trypanosoma, Plasmodium) | Dicationic amidine groups at both ends of the molecule. | IC₅₀ values in the low nanomolar range against P. falciparum.[16] |
| Thiazole Aminoguanidines | Antibacterial (MRSA) | Guanidine group at C5 and a lipophilic group at C2. | Shows activity against drug-resistant bacteria.[17] |
Table 1: Examples of Biologically Active Thiazole Derivatives.
Troubleshooting Common Synthetic Challenges
| Issue | Potential Cause | Mitigation Strategy |
| Low Yield in Suzuki Coupling | 1. Inactive catalyst. 2. Poor quality boronic acid. 3. Insufficient base strength. | 1. Use a more active ligand (e.g., SPhos, XPhos). 2. Use the corresponding boronic ester (e.g., pinacol ester) for improved stability.[8] 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[8] |
| Dehalogenation Side Product | Replacement of Cl with H. | Change the solvent from dioxane to toluene. Use a more active catalyst to accelerate cross-coupling over the dehalogenation pathway.[8] |
| Homocoupling of Reagents | Dimerization of the boronic acid or alkyne. | For Sonogashira, using copper-free conditions can minimize alkyne homocoupling. Ensure high purity of reagents.[8] |
| Lack of Regioselectivity (C2 vs C5) | Similar electronic environment at C2 and C5. | Screen different catalysts, ligands, and temperatures. Often, one position is slightly more reactive, and careful control of stoichiometry (e.g., using 1.0 equiv of coupling partner) can favor mono-substitution. |
Table 2: Troubleshooting Guide for Cross-Coupling Reactions.
Conclusion and Future Perspectives
The this compound scaffold is a powerful and validated platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in drug discovery. Future efforts will likely focus on the development of more sophisticated and selective catalytic systems to functionalize the C-Cl bonds, enabling even more complex and novel molecular architectures. The application of this scaffold is expected to expand beyond the established areas of oncology and infectious diseases into new therapeutic fields, driven by the ceaseless demand for innovative small molecule drugs.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2,5-Dichloro-1,3-thiazole 97% | CAS: 16629-14-4 | AChemBlock [achemblock.com]
- 6. Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Antiprotozoal Activity of 2,5-Bis[amidinoaryl]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Bioactive Compounds from 2,5-Dichlorothiazole
Introduction: The Privileged Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions mean it is a "privileged scaffold," frequently found in a multitude of pharmacologically active agents.[3] Molecules incorporating the thiazole nucleus exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5] Notable examples of clinically approved drugs containing this moiety include the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[2][6]
Within the arsenal of thiazole-based starting materials, 2,5-dichlorothiazole (CAS: 16629-14-4) emerges as a particularly versatile and powerful building block.[7] Its two chlorine atoms offer reactive handles for sequential and site-selective functionalization, enabling the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a detailed technical overview and field-proven protocols for the strategic preparation of bioactive compounds from this essential precursor.
Part 1: Core Synthetic Strategies for Functionalizing this compound
The differential reactivity of the two chlorine atoms at the C2 and C5 positions is the key to the strategic utility of this compound. The C2 position is generally more electron-deficient and thus more susceptible to nucleophilic attack, while both positions are amenable to palladium-catalyzed cross-coupling reactions. This allows for a controlled, stepwise introduction of various substituents.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for derivatizing the this compound core, enabling the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[8]
The success of these reactions hinges on a catalytic cycle involving a palladium(0) species. The cycle typically includes three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the thiazole.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[8]
By carefully selecting catalysts, ligands, and reaction conditions (especially temperature), chemists can often achieve selective mono-substitution at one position before proceeding to functionalize the second.
Caption: General workflow for functionalizing this compound.
This protocol describes a representative procedure for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Tuning the temperature is crucial for achieving selectivity.[9]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Toluene and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/H₂O) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature (for mono-substitution) or a moderately elevated temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-chloro-5-arylthiazole.
Expert Insight: The choice of base and catalyst/ligand system is critical. For less reactive boronic acids or to drive the reaction to di-substitution, a stronger base like Cesium Carbonate (Cs₂CO₃) and a more active catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos) at higher temperatures (reflux) may be required.[9][10]
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Product Type | Typical Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 25-60 | Mono-arylated | 75-90[11] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | Di-arylated | ~55[12] |
| 3 | Pyridin-4-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 90 | Mono-arylated | 70-85 |
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach
SNAr provides a direct route for installing nitrogen, oxygen, and sulfur nucleophiles onto the thiazole ring.
The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen and sulfur atoms, which polarizes the carbon-chlorine bonds and helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[13][14] The C2 position is generally more activated towards SNAr than the C5 position due to its proximity to both heteroatoms. This inherent reactivity difference can be exploited for selective mono-functionalization.
This protocol details the synthesis of a 2-thioether derivative, a common structural motif in kinase inhibitors.[15][16]
Materials:
-
This compound (1.0 eq.)
-
Substituted Thiol (e.g., Benzothiazole-2-thiol) (1.0 eq.)
-
Sodium Methoxide (NaOMe) or similar non-nucleophilic base (1.1 eq.)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve the thiol in methanol.
-
Base Addition: Add sodium methoxide to the solution and stir for 10-15 minutes at room temperature to form the thiolate anion.
-
Substrate Addition: Add a solution of this compound in methanol dropwise to the thiolate solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. If no precipitate forms, extract the product with an organic solvent. The crude product can be further purified by recrystallization or column chromatography.[15]
Expert Insight: For less reactive nucleophiles, such as secondary amines, heating the reaction in a higher-boiling polar aprotic solvent like DMF or DMSO may be necessary.[13] The use of a strong base is crucial to deprotonate the nucleophile, increasing its reactivity.
Part 2: Application in the Synthesis of Bioactive Compounds
The true power of these synthetic strategies is realized in their application to the creation of molecules with specific biological functions.
Synthesis of Thiazole-Based Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[17] The thiazole scaffold is a common feature in many potent and selective kinase inhibitors.[18][19]
The c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and are implicated in inflammatory diseases and cancer.[15] A known class of JNK inhibitors features a 2-(benzothiazol-2-ylthio)thiazole core.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Dichloro-1,3-thiazole 97% | CAS: 16629-14-4 | AChemBlock [achemblock.com]
- 8. benchchem.com [benchchem.com]
- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the C4-Position of 2,5-Dichlorothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2,5-Dichlorothiazole Scaffold in Modern Chemistry
The thiazole ring is a privileged heterocyclic motif integral to a vast array of biologically active compounds and functional materials. Within this class, this compound presents a unique and versatile platform for synthetic diversification. The presence of two chlorine atoms at positions C2 and C5 offers latent reactivity, but it is the strategic functionalization of the C4 position that unlocks the full potential of this scaffold for creating novel molecular architectures. This guide provides a comprehensive overview of the methodologies and detailed protocols for the selective modification of the C4-position of this compound, with a focus on robust and scalable reactions pertinent to drug discovery and materials science.
The primary challenge in the chemistry of this compound lies in achieving regioselective functionalization. Direct C-H activation at the C4 position is often difficult due to the electronic nature of the ring. Therefore, a common and effective strategy involves the introduction of a more reactive handle at the C4 position, such as a halogen with higher reactivity (e.g., iodine or bromine), which can then be selectively targeted in cross-coupling reactions.
Core Strategy: Pre-functionalization for Selective C4-Coupling
A highly effective approach to achieving selective C4-functionalization is to start with a pre-functionalized thiazole, such as 2,5-dichloro-4-iodothiazole. The differential reactivity of the halogens is the cornerstone of this strategy. In palladium-catalyzed cross-coupling reactions, the reactivity order is I > Br > Cl.[1][2] This pronounced difference allows for exquisite control, enabling selective reactions at the C4-iodo position while leaving the C2 and C5 chloro-substituents intact for subsequent modifications.
This sequential functionalization capability is invaluable in the construction of complex molecules, allowing for the controlled, stepwise introduction of different substituents at distinct positions on the thiazole core.
Figure 1. A generalized workflow for the selective functionalization of this compound, highlighting the key step of pre-functionalization at the C4 position.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. For the 2,5-dichloro-4-iodothiazole substrate, these reactions can be performed with high regioselectivity at the C4 position.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
This protocol describes the selective coupling of an arylboronic acid at the C4-iodo position of 2,5-dichloro-4-iodothiazole.[1][2]
Materials:
-
2,5-dichloro-4-iodothiazole
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (3.0 equivalents)
-
Toluene (anhydrous, degassed)
-
Ethanol (degassed)
-
Water (degassed)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
To an oven-dried Schlenk flask, add 2,5-dichloro-4-iodothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.
-
Base: K₂CO₃ is a moderately strong base that is effective in the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of toluene, ethanol, and water provides a good medium for dissolving both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
| Parameter | Condition | Rationale |
| Temperature | 80 °C | Promotes reaction rate without significant decomposition. |
| Reaction Time | 12-24 hours | Typically sufficient for completion; should be monitored. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents catalyst deactivation by oxygen. |
Sonogashira Coupling: Introduction of Alkyne Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkyne functionalities, which are versatile handles for further transformations.
This protocol outlines the coupling of a terminal alkyne at the C4-iodo position.[1][2]
Materials:
-
2,5-dichloro-4-iodothiazole
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (6 mol%)
-
Triethylamine (anhydrous, degassed)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add 2,5-dichloro-4-iodothiazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous and degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Co-catalyst: CuI is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: Triethylamine serves as both the base and the solvent in this reaction. It neutralizes the HI formed during the reaction.
Figure 2. A simplified representation of the palladium catalytic cycle involved in cross-coupling reactions at the C4-position of 2,5-dichloro-4-iodothiazole.
Part 2: Subsequent Functionalization at C2 and C5 Positions
Following the successful and selective functionalization at the C4 position, the less reactive chloro-substituents at the C2 and C5 positions can be targeted for further diversification. This typically requires more forcing reaction conditions or more active catalyst systems.
Protocol: Amination of a 2,5-Dichloro-4-arylthiazole
This protocol describes the amination of a 2,5-dichloro-4-arylthiazole, which would be the product of a C4-Suzuki coupling. The selectivity between the C2 and C5 positions can be influenced by the steric and electronic properties of the C4-substituent and the choice of ligand.[1]
Materials:
-
2,5-dichloro-4-arylthiazole (1.0 mmol)
-
Desired amine (1.2 mmol)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (8 mol%)
-
NaOtBu or Cs₂CO₃ (1.4 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox, combine the 2,5-dichloro-4-arylthiazole (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.08 mmol, 8 mol%), and a strong base such as NaOtBu or Cs₂CO₃ (1.4 mmol).
-
Add the anhydrous solvent and seal the reaction vessel.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring by LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: Xantphos is a bulky, electron-rich phosphine ligand that is effective in promoting the amination of less reactive aryl chlorides.
-
Base: A strong base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.
Part 3: Direct C-H Functionalization
While pre-functionalization is a robust strategy, direct C-H functionalization offers a more atom-economical approach. However, achieving regioselectivity at the C4 position of this compound via direct C-H activation is challenging due to the inherent reactivity of the thiazole ring. Research in this area is ongoing, often employing directing groups to guide the catalyst to the desired C-H bond.[3] While specific, high-yielding protocols for the direct C4-functionalization of this compound are not yet widely established, the principles of directed C-H activation provide a promising avenue for future development.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a more air-stable pre-catalyst.[2] |
| Inappropriate ligand | For challenging substrates, screen a panel of ligands (e.g., Buchwald ligands like SPhos or XPhos).[2] | |
| Side Reactions (e.g., dehalogenation) | Reaction temperature too high | Lower the reaction temperature and monitor closely. |
| Inefficient catalyst system | Use a more active catalyst to favor cross-coupling over side reactions.[2] | |
| Reaction at Chloro Position(s) | Prolonged reaction time or high temperature | Monitor the reaction closely and stop it once the desired C4-functionalized product is formed.[2] |
Conclusion
The functionalization of the C4-position of this compound is a critical step in the synthesis of novel compounds for pharmaceutical and materials applications. The strategy of pre-functionalizing the C4-position with a more reactive halogen, such as iodine, provides a reliable and highly regioselective route to a diverse range of C4-substituted thiazoles via palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile heterocyclic scaffold.
References
Application Notes and Protocols for the Regioselective Synthesis of Trisubstituted Thiazoles from 2,5-Dichlorothiazole
Introduction: The Privileged Scaffold of Trisubstituted Thiazoles in Modern Drug Discovery
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the notable anticancer agents Dasatinib and Dabrafenib.[1][2][3] In recent years, 2,4,5-trisubstituted thiazoles have emerged as a particularly "privileged scaffold" due to their versatile biological activities, which span anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial applications.[1][2][3] The precise arrangement of substituents on the thiazole ring is critical for modulating the pharmacological profile of these molecules. Consequently, the development of robust and regioselective synthetic methodologies to access these complex structures is of paramount importance to researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth exploration of the regioselective synthesis of trisubstituted thiazoles, with a particular focus on leveraging the versatile starting material, 2,5-dichlorothiazole. We will delve into the strategic functionalization of this precursor through a series of palladium-catalyzed cross-coupling reactions, offering detailed mechanistic insights and field-proven protocols.
Strategic Functionalization of Polychlorinated Thiazoles: A Game of Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. While direct, selective functionalization of one chloro group over the other can be challenging, a common and highly effective strategy involves the introduction of a more reactive halogen, such as iodine, at the 4-position. This creates a trihalogenated intermediate, 2,5-dichloro-4-iodothiazole, where the carbon-halogen bond strengths follow the well-established trend: C-I > C-Br > C-Cl.[4][5][6] This hierarchy of reactivity allows for a programmed and regioselective functionalization of the thiazole core, beginning at the most labile C-I bond.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Thiazole Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[7] The following sections detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions for the regioselective synthesis of trisubstituted thiazoles from a 2,5-dichloro-4-iodothiazole intermediate.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base.[8][9] When applied to 2,5-dichloro-4-iodothiazole, the reaction proceeds selectively at the C4 position under mild conditions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes the selective coupling of an arylboronic acid at the C4-iodo position of 2,5-dichloro-4-iodothiazole.
Materials:
-
2,5-dichloro-4-iodothiazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
To an oven-dried Schlenk flask, add 2,5-dichloro-4-iodothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).[5]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (10 mL), methanol (2 mL), and water (2 mL).
-
Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-dichloro-4-aryl-1,3-thiazole.
| Reaction Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings.[6] |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[9] |
| Solvent System | Toluene/Methanol/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80 °C | Provides sufficient energy for the reaction to proceed without promoting side reactions at the chloro positions. |
| Expected Yield | 60-90% | Based on similar reactions with polyhalogenated heterocycles.[5] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10] This reaction is highly effective for the selective functionalization of the C4-iodo position of our thiazole intermediate.
Protocol 2: Selective Sonogashira Coupling at the C4-Position
This protocol outlines the coupling of a terminal alkyne at the C4-iodo position.
Materials:
-
2,5-dichloro-4-iodothiazole
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk tube, add 2,5-dichloro-4-iodothiazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).[5]
-
Evacuate and backfill the tube with argon.
-
Add anhydrous and degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2,5-dichloro-4-alkynyl-1,3-thiazole.
| Reaction Parameter | Condition | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | A classic catalyst system for Sonogashira couplings.[10] |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent. |
| Temperature | Room temperature to 60 °C | Mild conditions that favor selective reaction at the C-I bond. |
| Expected Yield | 70-95% | Typical yields for Sonogashira couplings on iodo-substituted heterocycles.[5] |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][12][13] After initial functionalization at the C4 position, the less reactive chloro-substituents can be targeted for amination, often requiring more forcing conditions or specialized ligand systems.
Protocol 3: Buchwald-Hartwig Amination at the C2/C5 Position
This protocol describes the amination of a 4-substituted-2,5-dichlorothiazole. The selectivity between the C2 and C5 positions can be influenced by the steric and electronic properties of the C4-substituent and the choice of ligand.
Materials:
-
4-Aryl-2,5-dichlorothiazole (from Protocol 1)
-
Amine (primary or secondary)
-
Palladium(II) acetate [Pd(OAc)₂]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes.
-
Add the 4-aryl-2,5-dichlorothiazole (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100-120 °C until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the aminated thiazole derivative.
| Reaction Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / XPhos | A highly active catalyst system for the amination of aryl chlorides.[14] |
| Base | NaOtBu | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. |
| Temperature | 100-120 °C | Higher temperatures are generally required to activate the less reactive C-Cl bonds. |
| Expected Yield | Variable | Highly dependent on the substrates and specific reaction conditions. |
Alternative Strategies: C-H Functionalization
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of starting materials.[15][16][17][18] For thiazole derivatives, regioselective C-H activation can provide a complementary approach to the cross-coupling methods described above, offering alternative pathways to novel trisubstituted thiazoles.[17]
Conclusion and Future Outlook
The regioselective synthesis of trisubstituted thiazoles from this compound is a highly achievable goal through the strategic application of modern synthetic methodologies. The initial iodination to create a more reactive handle at the C4 position, followed by a sequence of palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the construction of diverse molecular architectures. The protocols outlined in this guide serve as a robust starting point for researchers in their quest to develop novel thiazole-based therapeutics. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the functionalization of this privileged heterocyclic scaffold.
References
- 1. research.monash.edu [research.monash.edu]
- 2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving Yield in 2,5-Dichlorothiazole Synthesis
Welcome to the Technical Support Center for the synthesis of 2,5-Dichlorothiazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource in a user-friendly, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent and well-established method for synthesizing this compound is a two-step process. It begins with the direct chlorination of 2-aminothiazole to produce the key intermediate, 2-amino-5-chlorothiazole. This is followed by a Sandmeyer-type reaction, which involves the diazotization of the amino group and subsequent copper-catalyzed substitution with a chloride ion.[1][2]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Both steps of this synthesis require careful handling of hazardous materials.
-
Chlorinating agents such as sulfuryl chloride and N-chlorosuccinimide are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium salts , formed during the Sandmeyer reaction, are thermally unstable and can be explosive when isolated in a dry state.[3] It is imperative to keep the reaction temperature strictly controlled, typically between 0-5°C, and to use the diazonium salt solution immediately without attempting to isolate it.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the initial chlorination and the subsequent Sandmeyer reaction.[4][5][6] A common mobile phase for analyzing these non-polar to moderately polar compounds is a mixture of ethyl acetate and hexane (e.g., 1:4 or 1:3 v/v).[7] Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
Q4: What are the expected yields for each step?
A4: Yields can vary depending on the specific conditions and scale of the reaction. However, for the chlorination of 2-aminothiazole to 2-amino-5-chlorothiazole, yields are often in the range of 70-85%. The subsequent Sandmeyer reaction to form this compound can have yields ranging from 60% to over 80% under optimized conditions.
Part 2: Detailed Synthesis Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the starting material and the final product.
Protocol 1: Synthesis of 2-Amino-5-chlorothiazole (Starting Material)
The synthesis of the 2-amino-5-chlorothiazole intermediate is typically achieved through the direct electrophilic chlorination of 2-aminothiazole at the C5 position.
Reaction Scheme:
Materials:
-
2-Aminothiazole
-
N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Step-by-Step Procedure (using NCS):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole (1.0 eq) in acetonitrile.
-
Reagent Addition: Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of 2-amino-5-chlorothiazole to the final product, this compound.
Reaction Scheme:
Materials:
-
2-Amino-5-chlorothiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Step-by-Step Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-chlorothiazole (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.[8][9]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.[8][9]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid and cool it to 0-5°C.[10]
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[8]
-
-
Workup and Purification:
-
Extract the reaction mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[6][11]
-
Part 3: Troubleshooting Guide
This section is formatted to help you quickly identify and solve common problems encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Amino-5-chlorothiazole | Incomplete reaction. | Ensure the use of a slight excess of the chlorinating agent. Monitor the reaction closely by TLC to confirm the complete consumption of the starting material. |
| Product loss during workup. | Be meticulous during the extraction and washing steps. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase. | |
| Low Yield of this compound | Incomplete Diazotization: Insufficient sodium nitrite or acid. | Use a slight excess of sodium nitrite (1.1-1.2 eq). Ensure a sufficient excess of concentrated acid is present to maintain a low pH. |
| Decomposition of Diazonium Salt: Temperature too high. | Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise. | |
| Inefficient Sandmeyer Reaction: Inactive catalyst or insufficient reaction time. | Use freshly prepared or high-purity copper(I) chloride. Allow the reaction to stir for an adequate amount of time after the addition of the diazonium salt, monitoring by TLC if possible. | |
| Formation of Dark-Colored Impurities (Tar) | Azo-Coupling Side Reactions: Unreacted diazonium salt coupling with the starting amine or other aromatic species. | Ensure complete diazotization before adding to the copper catalyst. Maintain a low temperature throughout the diazotization and addition steps. |
| Decomposition of Diazonium Salt: Elevated temperatures leading to complex side products. | Re-emphasize strict temperature control. Ensure efficient stirring to dissipate localized heat. | |
| Difficulty in Isolating the Product | Emulsion formation during extraction. | Add brine to the aqueous layer to help break the emulsion. Alternatively, try a different extraction solvent. |
| Product is a low-boiling liquid. | Use a rotary evaporator with a cold trap and carefully control the vacuum to avoid loss of the product. For final purification, vacuum distillation is recommended. |
Part 4: Visualization of Key Processes
Workflow for this compound Synthesis
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Sandmeyer Reaction
Caption: Decision tree for troubleshooting low yield in the Sandmeyer reaction step.
Part 5: Alternative Synthetic Routes
While the Sandmeyer reaction is the most common approach, other methods for synthesizing substituted thiazoles exist, which may be adaptable for this compound.
-
Hantzsch Thiazole Synthesis: This classic method involves the reaction of an α-haloketone with a thioamide.[8][10][12][13][14] For this compound, this would likely require a dichlorinated α-halocarbonyl compound, which may not be readily available. The Hantzsch synthesis is generally high-yielding and straightforward.[8][12]
-
Direct Chlorination of a Pre-functionalized Thiazole: It might be possible to synthesize a thiazole with other functional groups at the 2 and 5 positions and then convert these to chloro groups. However, this would likely involve more steps and potentially lower overall yields.
For most applications, the two-step synthesis starting from 2-aminothiazole remains the most practical and efficient route.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]
- 4. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. US3994913A - 2,5-Dichloro-thiazolo[4,5-d]thiazole and process for making same - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. bepls.com [bepls.com]
Technical Support Center: Suzuki Coupling of Dihalothiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of dihalothiazoles. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience. Our goal is to help you navigate the complexities of this powerful cross-coupling reaction and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the Suzuki coupling of dihalothiazoles. Each problem is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Question 1: My reaction is yielding a significant amount of homocoupled boronic acid byproduct. What is causing this and how can I prevent it?
Answer:
Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction in Suzuki couplings. This issue typically arises from the presence of Pd(II) species in the reaction mixture, which can be introduced either through the use of a Pd(II) precatalyst or by the oxidation of the active Pd(0) catalyst.[1] The presence of oxygen is a major contributor to this oxidative process.[1][2]
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Inadequate Degassing | Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2] | Protocol: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Pd(II) Precatalyst | If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) might be inefficient, leaving residual Pd(II) to catalyze homocoupling. | Protocol: Consider adding a reducing agent if not already present in your protocol. Alternatively, switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Slow Transmetalation | If the transmetalation step is slow, the lifetime of the Pd(II) intermediate (Ar-Pd(II)-X) is extended, increasing the opportunity for side reactions like homocoupling. | Protocol: Ensure your base is appropriate for activating the boronic acid.[3] For thiazole substrates, bases like K₂CO₃ or Cs₂CO₃ are often effective. The choice of solvent can also influence transmetalation rates; polar aprotic solvents like DMF or dioxane, often with some water, can be beneficial.[4][5] |
Question 2: I am observing significant protodehalogenation of my dihalothiazole starting material. How can I minimize this side reaction?
Answer:
Protodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a detrimental side reaction that consumes your starting material and reduces the yield of the desired coupled product.[1][6][7] This often occurs after the oxidative addition step, where the organopalladium intermediate reacts with a proton source.
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Water Content | While a small amount of water can be beneficial for Suzuki couplings by aiding in the dissolution of the base and facilitating the transmetalation step, excessive water can be a proton source leading to protodehalogenation.[8][9] The base strength can also be influenced by water content.[6] | Protocol: Use anhydrous solvents if possible, or carefully control the amount of water in your reaction. A common starting point is a solvent system like dioxane/H₂O (e.g., 4:1 v/v). If protodehalogenation is severe, try reducing the water content or switching to a non-aqueous system with a soluble base like KF. |
| Base as a Hydride Source | Certain bases or impurities within them can act as hydride sources, leading to reductive dehalogenation. Alcoholic solvents can also be oxidized by the Pd complex to generate hydride ligands.[1] | Protocol: Ensure the purity of your base. If using an alkoxide base, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base. Avoid using alcohol as a primary solvent if dehalogenation is a persistent issue. |
| Slow Transmetalation vs. Reductive Elimination | If the transmetalation of the boronic acid is slower than the side reaction pathway (e.g., reaction with a proton source followed by reductive elimination), protodehalogenation will be favored.[6][10] | Protocol: Optimize conditions to accelerate transmetalation. This can involve changing the base, solvent system, or even the ligand on the palladium catalyst. More electron-rich and bulky phosphine ligands can sometimes accelerate the desired catalytic cycle. |
Question 3: I am struggling with controlling the regioselectivity of my reaction. How can I selectively functionalize one halogen over the other on the dihalothiazole ring?
Answer:
Controlling regioselectivity in the Suzuki coupling of dihalothiazoles is a common challenge. The inherent electronic and steric differences between the halogenated positions on the thiazole ring often lead to preferential reaction at one site. However, this selectivity can be influenced and even reversed by carefully choosing the catalyst and reaction conditions.[11][12][13][14]
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Inherent Reactivity of C-X Bonds | The different positions on the thiazole ring have different electronic properties, making one C-X bond more susceptible to oxidative addition than the other. For instance, in 2,4-dihalothiazoles, the C2 position is often more reactive. | Strategy: To favor the thermodynamically preferred product, milder conditions (e.g., lower temperature, less active catalyst) might be sufficient. |
| Catalyst/Ligand Choice | The choice of palladium catalyst and its associated ligand is the most powerful tool for controlling regioselectivity.[11][12][13] Different ligands can steer the reaction towards one position over another, sometimes overriding the inherent reactivity of the C-X bonds. | Protocol: A catalyst screen is highly recommended. For example, to achieve C4-selectivity in some dihaloazoles, ligands like PPh₃ or Xantphos have been shown to be effective, while other catalyst systems might favor the C2 position.[13] Consult literature for catalyst systems known to influence regioselectivity in similar heterocyclic systems.[11][14] |
| Reaction Temperature | Temperature can play a role in regioselectivity. In some cases, lower temperatures may favor mono-arylation at the more reactive site, while higher temperatures could lead to di-substitution or reaction at the less reactive site.[15] | Protocol: Experiment with a range of temperatures. For instance, running the reaction at room temperature might yield the mono-substituted product at the more reactive halogen, while refluxing could drive the reaction to completion at both sites.[15] |
Question 4: My reaction is producing a mixture of mono- and di-substituted products, and I want to favor the di-substituted product. How can I achieve this?
Answer:
Achieving complete di-substitution without significant amounts of the mono-substituted intermediate requires driving the reaction to completion. This can be challenging, especially for the second coupling step, which may be sterically hindered or electronically disfavored.
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Reagents | An inadequate amount of the boronic acid or base will naturally lead to incomplete reaction. | Protocol: Use a stoichiometric excess of the boronic acid (e.g., 2.2-2.5 equivalents) and base (e.g., 3-4 equivalents) to drive the reaction towards the di-substituted product. |
| Catalyst Deactivation | The palladium catalyst can deactivate over the course of the reaction, for instance by forming palladium black, preventing the reaction from going to completion.[7] | Protocol: Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). The choice of ligand can also stabilize the catalyst and prevent agglomeration. Bulky, electron-rich phosphine ligands are often effective. |
| Reaction Conditions | Insufficient reaction time or temperature can result in incomplete conversion to the di-substituted product.[15] | Protocol: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Ligand Effects | Bulky ligands, while often beneficial for catalyst stability and activity, can sometimes promote overfunctionalization by keeping the palladium catalyst coordinated to the mono-coupled product, facilitating a second oxidative addition.[16] | Strategy: If you are struggling to achieve di-substitution, employing a bulkier ligand system might be advantageous. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki coupling reaction?
A1: The Suzuki coupling reaction follows a catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dihalothiazole.[17]
-
Transmetalation: The organic group from the boronic acid (which is activated by a base) is transferred to the palladium center, displacing the halide.[3][17]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[17]
Caption: The catalytic cycle of the Suzuki coupling reaction.
Q2: How does the choice of base affect the reaction?
A2: The base plays a crucial role in the Suzuki coupling. Its primary function is to activate the boronic acid for the transmetalation step.[3] It does this by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base are important considerations. For instance, K₃PO₄ is a stronger base than K₂CO₃ and can be effective in challenging couplings.[6][8] However, strong bases can also promote side reactions if sensitive functional groups are present.
Q3: What role does the solvent play in the Suzuki coupling of dihalothiazoles?
A3: The solvent is a critical parameter that can influence nearly every aspect of the reaction.[18] It must solubilize the reactants, but its effects go far beyond that. Polar aprotic solvents like DMF, dioxane, and THF are commonly used, often in combination with water.[4][5][19] The solvent can affect the stability of the catalyst, the rate of oxidative addition, and the efficiency of the transmetalation step.[18][19] For example, less polar solvents like toluene may be preferred for certain catalyst systems, while more polar solvents can be beneficial for reactions involving ionic precatalysts.[18]
Q4: Why are phosphine ligands so important, and how do I choose the right one?
A4: Phosphine ligands coordinate to the palladium center and are critical for stabilizing the catalyst and modulating its reactivity. The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination. Electron-rich and bulky ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can enhance the catalyst's activity, enabling the coupling of less reactive halides (like chlorides) and promoting challenging transformations.[8] The choice of ligand can also be the deciding factor in controlling regioselectivity in dihalothiazoles.[11][13] A screening of different ligands is often the best approach to find the optimal one for a specific substrate.
Q5: Can the nitrogen or sulfur atom in the thiazole ring interfere with the reaction?
A5: Yes, the heteroatoms in the thiazole ring can coordinate to the palladium catalyst.[20] This coordination can sometimes inhibit catalysis by sequestering the metal center. However, in some cases, this coordination can be beneficial, facilitating the oxidative addition step.[20] The choice of ligand is important to prevent strong, inhibitory binding of the heterocycle to the catalyst. In some challenging cases, the thiazole nitrogen might need to be protected to prevent interference.[21]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles (2010) | Neil A. Strotman | 53 Citations [scispace.com]
- 15. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5-Dichlorothiazole Derivatives
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,5-dichlorothiazole derivatives. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of purifying these halogenated heterocycles. The protocols and insights shared here are based on established chemical principles and field-proven experiences to ensure both accuracy and practicality in your laboratory work.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound derivatives. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Q1: My column chromatography separation is poor, and the this compound derivative is co-eluting with impurities. What can I do?
A1: Poor resolution in column chromatography is a common issue. The "like dissolves like" principle is a good starting point for solvent selection.[1] Here’s a breakdown of potential causes and solutions:
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing your compound and impurities to travel down the column too quickly.
-
Solution: Decrease the polarity of the eluent. A common strategy is to use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate). This allows for the separation of compounds with a wider range of polarities. For many aromatic compounds, a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point.[2]
-
-
Column Overloading: Applying too much crude product to the column will lead to broad, overlapping bands.
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure your column is packed uniformly. A wet slurry packing method is often preferred to minimize air bubbles and create a homogenous stationary phase.
-
Q2: During recrystallization, my this compound derivative either "oils out" or fails to crystallize at all. How can I fix this?
A2: "Oiling out" or failure to crystallize are frequent challenges in recrystallization, often related to solvent choice or saturation levels.
-
"Oiling Out": This occurs when the solute comes out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too rapidly.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. If oiling persists, try a different solvent with a lower boiling point or use a two-solvent system.[3]
-
-
Failure to Crystallize: This may indicate that the solution is not sufficiently saturated or that there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.
-
Increase Concentration: If too much solvent was used, gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
-
Q3: My purified this compound derivative shows extra peaks in the NMR spectrum. What are the likely impurities?
A3: The nature of impurities will depend on the synthetic route used. However, some common byproducts can be anticipated:
-
Incomplete Chlorination: If the synthesis involves a chlorination step, you may have residual starting material or mono-chlorinated intermediates.
-
Over-chlorination: Conversely, tri-chlorinated or other over-halogenated species might be present.
-
Hydrolysis Products: Dichlorothiazoles can be susceptible to hydrolysis, especially under basic conditions or on wet silica gel, potentially forming hydroxylated or ring-opened byproducts.
-
Isomeric Products: Depending on the synthetic strategy, the formation of other dichlorothiazole isomers is possible.[2]
Q4: The yield of my purified this compound derivative is consistently low after purification. What are the potential causes?
A4: Low recovery can stem from several factors throughout the purification process:
-
Recrystallization: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent required to dissolve your crude material.
-
Column Chromatography: If the compound is highly polar, it may adhere strongly to the silica gel, leading to incomplete elution. In such cases, a more polar solvent system or a different stationary phase (like alumina) may be necessary.
-
Multiple Purification Steps: Each purification step will inevitably lead to some loss of material. If possible, optimize a single purification method to achieve the desired purity.
-
Compound Volatility: Some lower molecular weight dichlorothiazole derivatives may be volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach to selecting a purification method for a new this compound derivative?
A1: The choice of purification method depends on the physical state of your compound and the nature of the impurities.
-
For Solids: Recrystallization is often the most efficient method for removing small amounts of impurities, provided a suitable solvent can be found. If the crude material is highly impure, column chromatography followed by recrystallization is a robust strategy.
-
For Oils or Liquids: Column chromatography is the primary method for purifying non-solid derivatives. Distillation can be an option for thermally stable, volatile liquids.
Q2: How do I choose the right solvent for recrystallizing a this compound derivative?
A2: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For chlorinated aromatic compounds, consider the following:
-
Alcohols (Ethanol, Methanol, Isopropanol): Often good choices, and they can be used in combination with water to create a two-solvent system.[1][3]
-
Hydrocarbons (Hexane, Heptane, Toluene): Useful for less polar derivatives. Toluene can be particularly effective for compounds with aromatic rings.[4]
-
Esters and Ketones (Ethyl Acetate, Acetone): These have intermediate polarity and are widely applicable.[1][4]
-
Solvent Pairs: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble) can be very effective. Common pairs include ethanol/water and ethyl acetate/hexane.[1]
Q3: What analytical techniques are essential for assessing the purity of my this compound derivative?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and quickly assessing the purity of column fractions.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities if they have distinct signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique that separates components of a mixture and provides their molecular weights, which is invaluable for identifying unknown impurities.[2]
-
Melting Point Analysis: For crystalline solids, a sharp melting point close to the literature value is a good indicator of high purity.
Q4: Are there any stability concerns when purifying this compound derivatives?
A4: Halogenated heterocycles can be reactive under certain conditions. Be mindful of the following:
-
pH Sensitivity: Avoid strongly basic conditions, as this can lead to nucleophilic substitution of the chlorine atoms or ring-opening reactions. When performing extractions, use mild bases like sodium bicarbonate.
-
Thermal Stability: While many thiazole derivatives are thermally stable, it is good practice to avoid prolonged heating to minimize the risk of degradation. Use the lowest effective temperature for recrystallization and remove solvents under reduced pressure at moderate temperatures.
-
Silica Gel: Standard silica gel is slightly acidic. For compounds that are sensitive to acid, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.
III. Experimental Protocols & Data
Protocol 1: Column Chromatography of a this compound Derivative
This protocol outlines a general procedure for purifying a solid this compound derivative using silica gel chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, determine an appropriate solvent system. A good system will give your desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Pour a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid introducing air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the chromatography solvent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a this compound Derivative
This protocol provides a general method for purifying a solid this compound derivative.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to boiling with stirring. A hot plate is a common heating source.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and evaporation rates.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to dry completely in the air or in a desiccator.
-
Data Presentation: Solvent Polarity for Chromatography
The following table provides a list of common solvents used in chromatography, ordered by increasing polarity. This can serve as a guide for selecting your mobile phase.
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Isopropanol | 3.9 |
| Ethanol | 4.3 |
| Methanol | 5.1 |
| Water | 10.2 |
IV. Visualizations
Purification Workflow Decision Tree
Caption: A decision tree for selecting a purification strategy.
Column Chromatography Setup
Caption: A schematic of a typical column chromatography setup.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
Technical Support Center: Optimizing Palladium Catalyst Loading for 2,5-Dichlorothiazole Reactions
Welcome to the technical support center dedicated to the nuanced challenge of optimizing palladium catalyst loading in cross-coupling reactions involving 2,5-Dichlorothiazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this versatile, yet challenging, heterocyclic building block. Our focus is to move beyond generic protocols and provide in-depth, field-proven insights to help you troubleshoot issues, enhance reaction efficiency, and ensure the scientific integrity of your results.
The this compound core is a valuable scaffold in medicinal chemistry, but its successful functionalization is highly dependent on the precise control of the palladium catalyst system. The presence of both sulfur and nitrogen heteroatoms, in addition to multiple halogen sites, presents a unique set of challenges, most notably the potential for catalyst poisoning and complex reaction kinetics.[1][2] This guide provides a structured approach to catalyst optimization, framed in a question-and-answer format to directly address the specific problems you may encounter at the bench.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the principles of catalyst loading and the specific interactions of palladium with thiazole substrates.
Q1: Why is optimizing palladium catalyst loading so critical for reactions with this compound?
A1: Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and product purity. For a substrate like this compound, this is especially critical for several reasons:
-
Catalyst Poisoning: Thiazoles, being sulfur-containing heterocycles, are known to act as poisons for palladium catalysts.[1][3] The sulfur atom can coordinate strongly to the palladium center, leading to deactivation of the active catalytic species.[2] Using the minimum effective catalyst loading mitigates the impact of this poisoning and prevents the need for excessive catalyst amounts, which can complicate purification.
-
Economic Viability: Palladium is a precious metal, and its cost is a significant factor in process chemistry and large-scale synthesis.[4] Minimizing the catalyst loading directly translates to reduced costs, a key consideration in pharmaceutical development.[5][6]
-
Product Purity: High catalyst loadings can lead to the formation of side products. Furthermore, residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated and must be removed, often through costly purification steps.[7] Optimizing the initial loading simplifies downstream processing.
-
Reaction Kinetics: The catalyst concentration directly influences the reaction rate. However, simply increasing the loading does not always lead to better outcomes and can sometimes promote catalyst decomposition into inactive palladium black.[8][9]
Q2: How does the sulfur atom in the thiazole ring specifically impact the palladium catalyst?
A2: The lone pair of electrons on the sulfur atom can form a strong dative bond with the electron-deficient palladium(0) or palladium(II) center. This interaction can lead to several detrimental effects:
-
Inhibition of Oxidative Addition: The coordination of sulfur to the palladium center can electronically and sterically hinder the crucial oxidative addition step of the catalytic cycle, slowing down or completely stopping the reaction.
-
Formation of Stable, Inactive Complexes: The palladium-sulfur interaction can form highly stable complexes that are catalytically inactive, effectively removing the palladium from the catalytic cycle.[2]
-
Catalyst Aggregation: Poisoning can disrupt the ligand sphere around the palladium atom, leading to the aggregation of palladium atoms and the formation of inactive palladium black.[10]
Q3: Between the two chloro-substituents on this compound, is one more reactive than the other in a typical cross-coupling reaction?
A3: The electronic environment of the thiazole ring influences the reactivity of the C-Cl bonds. The C2 position is generally more electron-deficient than the C5 position, which can make the C2-Cl bond more susceptible to oxidative addition. However, the regioselectivity is highly dependent on the specific reaction conditions, particularly the choice of ligand, base, and temperature.[11] Therefore, achieving selective mono-functionalization requires careful screening and optimization of these parameters.
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the cross-coupling of this compound.
Issue 1: Low to No Product Yield
Q: My reaction shows very low conversion, or has stalled completely. What are the primary troubleshooting steps?
A: A stalled reaction is the most common issue. A logical, step-by-step diagnosis is crucial. The following flowchart outlines a decision-making process for troubleshooting.
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
Detailed Explanation:
-
Reagent and Solvent Integrity: Palladium-catalyzed reactions are highly sensitive to moisture and oxygen.[12] Ensure all solvents are anhydrous and properly degassed. Reagents, especially organometallic partners like boronic acids, should be pure. Impure boronic acids can inhibit catalysis.[13]
-
Inert Atmosphere: The active Pd(0) species is readily oxidized by air. Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment.[13]
-
Catalyst Activity and Ligand Choice:
-
Pre-catalyst vs. Active Catalyst: Many protocols use Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) catalyst.[12][14] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a modern, air-stable Pd(II) pre-catalyst (e.g., Buchwald G3 Palladacycles) that is designed for rapid and clean generation of the active LPd(0) species.[15]
-
Ligand Selection: The ligand is not just a spectator; it stabilizes the palladium center and modulates its reactivity.[11][16] For an electron-rich and potentially poisoning substrate like this compound, sterically bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often required to promote the oxidative addition step and stabilize the catalyst.[13][17]
-
-
Reaction Conditions:
-
Base: The choice of base is critical and can be solvent-dependent. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[9][13] The strength and solubility of the base can significantly impact the transmetalation step.
-
Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[18] If the reaction is sluggish at a lower temperature, consider increasing it incrementally (e.g., from 80°C to 100°C), while monitoring for potential side product formation.
-
Issue 2: Reaction Mixture Turns Black, but Yield is Still Low
Q: My reaction mixture turned black, which I assume is palladium black, and the conversion is poor. What does this signify and how can I prevent it?
A: The formation of palladium black indicates that the Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.[8][9] While many successful reactions may appear dark, a rapid color change to black coupled with a stalled reaction is a clear sign of catalyst decomposition.
Causality & Mitigation Strategies:
| Potential Cause | Explanation | Mitigation Strategy |
| Ligand Dissociation/Decomposition | The ligand stabilizes the mononuclear Pd(0) species. If the ligand dissociates or is degraded (e.g., phosphine oxidation), the "naked" Pd(0) atoms will aggregate.[19] | Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1). Use more robust, sterically hindered ligands that bind more tightly to the palladium center. |
| Insufficient Ligand Concentration | If the initial ligand concentration is too low, an equilibrium will exist that favors the dissociated, unstable Pd(0) species. | Ensure an adequate ligand-to-metal ratio is used from the start. For many phosphine ligands, a 2:1 or even 4:1 ligand:Pd ratio can be beneficial. |
| High Reaction Temperature | Excessive heat can accelerate ligand decomposition and catalyst aggregation, especially with less stable ligands. | Operate at the lowest effective temperature. Screen the reaction at different temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and catalyst stability. |
| Incorrect Palladium Source | Some palladium sources are more prone to aggregation. For example, Pd₂(dba)₃ can sometimes contain palladium nanoparticles that seed aggregation.[14] | Use well-defined, monomeric pre-catalysts like the Buchwald palladacycles, which are designed for controlled release of the active catalyst.[15] |
Issue 3: High Catalyst Loading is Required to Drive the Reaction to Completion
Q: I can only achieve full conversion by using a high catalyst loading (>5 mol%). How can I reduce the loading to a more acceptable level (e.g., <1 mol%)?
A: The need for high catalyst loading suggests a low turnover number (TON), meaning each catalyst molecule is facilitating only a few product-forming cycles before becoming inactive. This is a classic symptom of catalyst deactivation, likely exacerbated by the thiazole substrate.
Caption: Workflow for Reducing Catalyst Loading.
Optimization Protocol: A systematic approach is to perform a screening experiment. Once initial conditions are found to work, even with high loading, you can optimize by systematically varying one parameter at a time (ligand, base, solvent, temperature) at a lower, target catalyst loading (e.g., 1 mol%). This is more efficient than trying to reduce the loading in a non-optimized system.
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol provides a framework for screening and optimizing palladium catalyst loading for the reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-catalyst with an integrated ligand, e.g., XPhos)
-
Base (e.g., K₃PO₄, finely ground, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tubes or reaction vials
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the arylboronic acid (1.2 mmol) and K₃PO₄ (2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Substrate Addition: In a separate vial, prepare a stock solution of this compound (1.0 mmol) in the reaction solvent.
-
Catalyst Preparation: In another vial, prepare a stock solution of the palladium pre-catalyst. This allows for accurate dispensing of small quantities.
-
Parallel Screening: Set up an array of reaction vials. To each vial, add the appropriate volume of the catalyst stock solution to achieve the desired mol % (e.g., 2%, 1%, 0.5%, 0.1%).
-
Reaction Initiation: Add the this compound solution to each reaction vial, followed by the remaining solvent to reach the desired concentration (typically 0.1-0.5 M).
-
Heating and Monitoring: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 100 °C). Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots for analysis by LC-MS or GC-MS.[20][21]
-
Work-up and Analysis: Once a reaction is deemed complete or has stalled, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Analyze the crude product by ¹H NMR to determine conversion.
Data Summary Table: Example Optimization Results
| Entry | Catalyst Loading (mol%) | Ligand | Base | Temp (°C) | Time (h) | Conversion (%) | Key Observation |
| 1 | 2.0 | XPhos | K₃PO₄ | 100 | 12 | >98% | Full conversion, clean reaction. |
| 2 | 1.0 | XPhos | K₃PO₄ | 100 | 12 | >98% | Full conversion, optimal loading. |
| 3 | 0.5 | XPhos | K₃PO₄ | 100 | 24 | 90% | Slower reaction, but still effective. |
| 4 | 0.1 | XPhos | K₃PO₄ | 100 | 24 | 45% | Stalled, insufficient catalyst. |
| 5 | 1.0 | PPh₃ | K₃PO₄ | 100 | 24 | <10% | Ligand is ineffective, catalyst decomposed. |
| 6 | 1.0 | XPhos | K₂CO₃ | 100 | 24 | 65% | Base is less effective than K₃PO₄. |
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Chemistry of 2,5-Dichlorothiazole
Welcome to the technical support center for 2,5-dichlorothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging heterocyclic building block. The inherent low reactivity of the chloro-substituents in this compound, a consequence of the electron-rich nature of the thiazole ring, frequently poses significant synthetic hurdles. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you successfully functionalize this important scaffold.
Understanding the Challenge: The Inert Nature of C-Cl Bonds
The primary difficulty in utilizing this compound lies in the strength and low electrophilicity of its carbon-chlorine bonds. Unlike their bromo or iodo counterparts, chloro-substituents are notoriously poor leaving groups in traditional cross-coupling and nucleophilic substitution reactions. Activating these bonds requires carefully optimized conditions, particularly the selection of a suitable catalyst system. This guide will walk you through the key strategies to achieve efficient and regioselective transformations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My Suzuki-Miyaura coupling with this compound is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling of an unreactive aryl chloride like this compound is a common issue. The root cause is typically an inefficient catalytic cycle, specifically a slow oxidative addition step. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst & Ligand System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for C-Cl bond activation.
-
Expert Insight: The oxidative addition of a palladium(0) species to the C-Cl bond is the rate-limiting step. To facilitate this, the palladium center needs to be highly electron-rich and sterically accessible.
-
Solution: Employ modern, electron-rich, and bulky phosphine ligands. Buchwald and co-workers have developed a range of ligands specifically for this purpose. For challenging substrates, consider using pre-formed palladium precatalysts which are often more active and air-stable.
-
Recommended Ligands: Start with sterically hindered biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the active, monoligated Pd(0) species necessary for efficient oxidative addition.[1]
-
Catalyst Precursors: Use stable and reliable palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the ligand, or opt for commercially available precatalysts (e.g., XPhos Pd G3).[2]
-
-
Base Selection: The base plays a crucial role in the transmetalation step and in regenerating the active catalyst.
-
Expert Insight: An inappropriate base can lead to boronic acid decomposition or catalyst inhibition. For unreactive chlorides, a stronger base is often required.
-
Solution: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1] Finely grinding the base before use can also improve reaction rates by increasing its surface area.
-
-
Solvent and Temperature:
-
Expert Insight: The choice of solvent affects the solubility of reagents and the stability of the catalytic species. Higher temperatures are generally needed to overcome the activation energy for C-Cl bond cleavage.
-
Solution: Use polar aprotic solvents like dioxane, toluene, or DMF. A mixture of an organic solvent with water is often beneficial for the Suzuki reaction. If the reaction is sluggish at standard reflux temperatures (80-110 °C), consider using a higher boiling point solvent or microwave irradiation to access higher temperatures safely and achieve faster reaction kinetics.[1]
-
Question 2: I am attempting a sequential Suzuki coupling on this compound, but I am getting a mixture of mono- and di-substituted products. How can I control the regioselectivity?
Answer:
Achieving selective mono-arylation is a significant challenge due to the similar electronic environment of the C2 and C5 positions. However, subtle differences in their reactivity can be exploited. Research by Strotman, Chobanian, and co-workers has shown that catalyst control is a powerful strategy for achieving regioselectivity in the Suzuki coupling of dihaloazoles.[3]
-
Expert Insight: The regioselectivity is dictated by the steric and electronic properties of the palladium catalyst. Different ligands can direct the coupling to either the C2 or C5 position.
-
For C5-Selectivity:
-
Solution: Use a catalyst system with a highly electron-rich and sterically demanding ligand. A combination of Pd(OAc)₂ with a ligand like SPhos or a similar bulky biarylphosphine ligand often favors coupling at the more sterically accessible C5 position.
-
-
For C2-Selectivity:
-
Solution: To favor the electronically more deficient C2 position, a less sterically hindered and more electron-poor ligand might be effective. Experimenting with ligands like P(t-Bu)₃ or even more traditional phosphines under carefully controlled conditions could shift the selectivity.[3]
-
-
General Strategy:
-
Use a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the boronic acid to minimize double addition.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the desired mono-substituted product is formed.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the C2 and C5 chloro-substituents in this compound?
The C2 position of the thiazole ring is generally considered more electron-deficient due to the inductive effect of the adjacent nitrogen atom. This makes the C2-Cl bond more susceptible to nucleophilic attack in SNAr reactions. However, in palladium-catalyzed cross-coupling reactions, the outcome is less straightforward and can be influenced by both electronic and steric factors, making catalyst control a key strategy for regioselectivity.[3]
Q2: Which cross-coupling methods are most effective for activating the C-Cl bonds in this compound?
Modern palladium-catalyzed cross-coupling reactions are the methods of choice.
-
Suzuki-Miyaura Coupling: This is often the first choice due to the commercial availability and stability of boronic acids. Success hinges on using advanced catalyst systems with bulky, electron-rich ligands.[3]
-
Stille Coupling: This reaction is also very effective for unreactive chlorides and is often more tolerant of functional groups than the Suzuki coupling.[4][5] The main drawback is the toxicity of the organotin reagents.
-
Buchwald-Hartwig Amination: For the introduction of C-N bonds, this is the premier method. It requires a palladium catalyst with specialized ligands (e.g., biarylphosphines) and a strong base.[6][7]
Q3: Can I use Nucleophilic Aromatic Substitution (SNAr) to functionalize this compound?
Yes, but it typically requires strong nucleophiles and/or harsh reaction conditions.
-
Expert Insight: The thiazole ring is not as electron-deficient as, for example, a dinitrophenyl system, so SNAr reactions are sluggish.[8]
-
Conditions for Success:
-
Nucleophile: Strong nucleophiles like thiolates or alkoxides are more likely to be successful. For amine nucleophiles, high temperatures (often >100 °C) and polar aprotic solvents like DMF or DMSO are usually necessary.[9]
-
Activation: The reactivity can be enhanced by the presence of electron-withdrawing groups on the thiazole ring, though this compound itself lacks such activation.
-
Q4: My Stille coupling reaction is suffering from proto-destannylation/dehalogenation side reactions. What can I do?
This is a common side reaction where the organostannane or the aryl halide is converted to the corresponding protonated compound.
-
Expert Insight: This side reaction is often promoted by trace amounts of water or acid and can be competitive with the desired cross-coupling.
-
Solutions:
-
Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Flame-dry glassware and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Solvent Choice: Changing the solvent from dioxane or DMF to a non-polar solvent like toluene can sometimes suppress this side reaction.[1]
-
Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the desired transmetalation step, outcompeting the side reactions.[4]
-
Data & Protocols
Comparative Table of Recommended Starting Conditions
The following table provides recommended starting conditions for various cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific substrates.
| Reaction | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-4) | SPhos or XPhos (4-8) | K₃PO₄ (2.0) | Toluene/H₂O or Dioxane/H₂O | 100-120 |
| Stille | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (4-8) | N/A | Toluene or Dioxane | 90-110 |
| Buchwald-Hartwig | Pd(OAc)₂ (2-4) | RuPhos or XPhos (4-8) | NaOt-Bu or LHMDS (1.5) | Dioxane or Toluene | 100-110 |
| SNAr (Amination) | N/A | N/A | K₂CO₃ or Et₃N (2-3) | DMSO or NMP | 120-150 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for each specific reaction.
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a portion of the reaction solvent.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1) to the Schlenk tube, followed by the catalyst/ligand solution via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Regioselectivity in Suzuki Coupling
Caption: Catalyst-controlled regioselectivity in Suzuki couplings.
Diagram 2: General Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 2,5-Dichlorothiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) regarding the minimization of homocoupling side-products in cross-coupling reactions involving 2,5-dichlorothiazole. Our focus is to move beyond simple procedural steps and delve into the mechanistic reasoning behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Introduction: The Challenge of Selectivity with this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its two chlorine atoms offer multiple points for functionalization via cross-coupling reactions. However, the inherent reactivity of organometallic reagents used in these transformations often leads to a common and problematic side reaction: homocoupling. This process, where two molecules of the coupling partner react with each other, reduces the yield of the desired cross-coupled product and complicates purification. This guide provides a structured approach to diagnosing and mitigating homocoupling in your reactions.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific issues you may encounter during the cross-coupling of this compound. The troubleshooting is presented in a question-and-answer format, focusing on the "why" behind each recommendation.
Issue 1: Significant Homocoupling of the Organometallic Reagent (e.g., Boronic Acid in Suzuki-Miyaura Coupling) is Observed.
Question: I am observing a significant amount of biaryl or other homocoupled byproduct from my organometallic reagent. What are the primary causes and how can I suppress this side reaction?
Answer: Homocoupling of organometallic reagents, particularly boronic acids in Suzuki-Miyaura reactions, is a common challenge.[4][5] The formation of this byproduct is often linked to the presence of oxidants, the nature of the palladium catalyst, and the reaction conditions. Here’s a systematic approach to troubleshoot this issue:
Root Cause Analysis & Mitigation Strategies
| Potential Cause | Scientific Rationale | Recommended Action | Expected Outcome |
| Presence of Dissolved Oxygen | Oxygen can promote the oxidative homocoupling of the organoboron reagent, often mediated by the palladium catalyst.[5][6] It can also lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can participate in an alternative catalytic cycle that favors homocoupling.[4] | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture prior to adding the catalyst. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[4] | A significant reduction in the formation of the homocoupled byproduct. |
| Use of a Pd(II) Pre-catalyst | While convenient, Pd(II) pre-catalysts must be reduced in situ to the active Pd(0) species. This reduction process can sometimes initiate or be concurrent with the homocoupling of the organometallic reagent before the cross-coupling catalytic cycle can efficiently proceed.[4] | Employ a Pd(0) Source: Utilize a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4] Pre-reduction of Pd(II): If using a Pd(II) source, consider pre-heating the mixture of the Pd(II) salt, ligand, and base before adding the boronic acid. This can facilitate the formation of the active Pd(0) catalyst.[5] | Minimizes the concentration of Pd(II) available to participate in the homocoupling pathway, favoring the desired cross-coupling reaction. |
| Inappropriate Ligand Choice | The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. A ligand that is not electron-rich or bulky enough may not promote the oxidative addition of this compound efficiently, allowing more time for side reactions like homocoupling to occur. | Select Electron-Rich, Bulky Ligands: For challenging substrates like dichlorothiazole, consider using bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands accelerate the rate of oxidative addition and reductive elimination, the key steps in the desired cross-coupling cycle. | Increased rate of the desired cross-coupling reaction, which outcompetes the homocoupling side reaction, leading to higher product yields and purity. |
| Base and Solvent Effects | The choice of base and solvent can influence the solubility of reagents and intermediates, as well as the overall reaction kinetics. An unsuitable base may not efficiently facilitate the transmetalation step, slowing down the catalytic cycle and allowing for competing side reactions. | Optimize Base and Solvent System: For Suzuki couplings, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[7][8] Ensure the base is finely powdered. A biphasic solvent system (e.g., toluene/water) can sometimes be beneficial. For other couplings like Sonogashira, an amine base is typically used.[9] | Improved reaction kinetics and suppression of side reactions due to a more efficient catalytic cycle. |
Issue 2: Homocoupling of this compound Itself is Observed.
Question: My analysis shows the formation of a symmetrical bi-thiazole byproduct. What reaction conditions favor this outcome and how can it be avoided?
Answer: The homocoupling of aryl halides, including this compound, can occur under certain cross-coupling conditions, particularly at elevated temperatures or with highly active catalyst systems. This is often referred to as an Ullmann-type coupling.
Troubleshooting Strategy
Caption: Troubleshooting workflow for bithiazole formation.
Detailed Explanation:
-
Temperature Control: High temperatures can provide the necessary activation energy for the homocoupling of the aryl halide. By lowering the temperature, you can often find a window where the desired cross-coupling proceeds at a reasonable rate while the homocoupling is kinetically disfavored.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also accelerate side reactions. Reducing the catalyst concentration can sometimes suppress the homocoupling pathway.
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Experimenting with different ligand classes can help identify a system that is more selective for the cross-coupling pathway.
Frequently Asked Questions (FAQs)
Q1: Which of the two chlorine atoms on this compound is more reactive in cross-coupling reactions?
A1: The reactivity of the two chlorine atoms is generally similar, and achieving selective mono-substitution can be challenging. Often, a mixture of mono- and di-substituted products is obtained. The selectivity can sometimes be influenced by the choice of catalyst, ligand, and reaction conditions. For sequential couplings, it is often more practical to start with a differentially halogenated thiazole, if available.[9][10]
Q2: I am performing a Sonogashira coupling and observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?
A2: Glaser coupling is a common side reaction in Sonogashira couplings and is often promoted by the copper(I) co-catalyst in the presence of oxygen.[11][12] To minimize this, consider the following:
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed that can significantly reduce or eliminate alkyne homocoupling.[7][11]
-
Rigorous Inert Atmosphere: As with other cross-coupling reactions, ensuring a strictly oxygen-free environment is critical to suppress this oxidative homocoupling.
-
Use of a Co-solvent: In some cases, the addition of a co-solvent can help to solubilize all components and favor the desired cross-coupling over the homocoupling.
Q3: Can the order of addition of reagents impact the extent of homocoupling?
A3: Yes, the order of addition can be important. It is often recommended to add the palladium catalyst to the mixture of the this compound, the base, and the solvent, and to heat this mixture for a short period before adding the organometallic reagent.[5] This pre-formation of the active catalyst can help to ensure that the cross-coupling reaction initiates promptly upon addition of the coupling partner, minimizing the time available for it to undergo homocoupling.
Q4: Are there any general guidelines for catalyst and ligand selection for cross-coupling reactions with this compound?
A4: For Suzuki-Miyaura reactions, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are good starting points.[7][13] For Buchwald-Hartwig amination, specific Buchwald ligands and pre-catalysts are generally required for coupling with aryl chlorides.[14][15][16] For Sonogashira couplings, a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and, if not using a copper-free system, a copper(I) co-catalyst is standard.[9][17]
Experimental Protocols: A Starting Point for Optimization
The following protocols are intended as a general guide. Optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary for your specific substrate.
General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent or solvent mixture (e.g., toluene/water 4:1).
-
In a separate vial, under an inert atmosphere, prepare a solution of the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or the Pd pre-catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos).
-
Add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 16629-14-4 [sigmaaldrich.com]
- 3. This compound CAS#: 16629-14-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 2,5-Dichlorothiazole
Welcome to the technical support guide for the scale-up synthesis of 2,5-dichlorothiazole and its intermediates. This resource is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to a larger scale. This compound is a critical heterocyclic building block, notably used in the synthesis of pharmaceuticals like the HIV protease inhibitor Ritonavir.[1][2][3]
The most common and industrially relevant synthetic route involves the diazotization of 2-amino-5-chlorothiazole followed by a copper(I)-catalyzed Sandmeyer reaction.[4][5] While effective, this pathway presents significant scale-up challenges, primarily related to the thermal instability of the diazonium salt intermediate.[6][7] This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
Synthetic Pathway Overview
The synthesis is typically a two-step, one-pot process. First, the primary aromatic amine, 2-amino-5-chlorothiazole, is converted to its corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[8][9] Second, this unstable intermediate is reacted with a copper(I) chloride source, which catalyzes the displacement of the diazonium group with a chloride ion, releasing nitrogen gas and forming the desired this compound.[4][10]
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A)
This section addresses specific issues that may arise during the scale-up process.
Problem 1: I am observing an uncontrolled temperature spike (exotherm) during the sodium nitrite addition.
-
Probable Cause 1: Inadequate Cooling. The diazotization reaction is highly exothermic.[8] The cooling capacity of the reactor may be insufficient for the batch size, or there may be poor heat transfer due to inadequate stirring or reactor fouling.
-
Probable Cause 2: Nitrite Addition Rate is Too Fast. Adding the sodium nitrite solution too quickly generates heat faster than the cooling system can remove it, leading to a rapid temperature increase.
-
Probable Cause 3: Localized "Hot Spots". Poor mixing can lead to localized areas of high reactant concentration, causing rapid reaction and localized heating that can initiate thermal runaway.
-
Solution & Proactive Strategy:
-
Verify Cooling Capacity: Before scaling up, calculate the theoretical heat of reaction and ensure your reactor's cooling system is capable of handling the thermal load with a significant safety margin.
-
Strict Temperature Control: Maintain the reaction mass temperature between 0–5 °C throughout the diazotization process.[8][11] Use a reliable, calibrated temperature probe placed directly in the reaction mixture.
-
Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid dispersion and prevent accumulation. The addition should be immediately stopped if the temperature rises above the set limit.
-
Efficient Agitation: Ensure the reactor's agitation system provides vigorous mixing to maintain a homogenous temperature and prevent localized concentrations of reagents.
-
Problem 2: My final yield is consistently low, or the reaction stalls.
-
Probable Cause 1: Diazonium Salt Decomposition. If the temperature during diazotization or the Sandmeyer reaction rises, the thermally unstable diazonium salt will decompose, primarily reacting with water to form a phenolic byproduct and reducing the yield of the desired product.[4][6]
-
Probable Cause 2: Incomplete Diazotization. The stoichiometry of the acid is critical. Insufficient acid will lead to incomplete formation of nitrous acid from sodium nitrite, resulting in unreacted starting material.
-
Probable Cause 3: Inactive Copper Catalyst. The Sandmeyer reaction relies on a copper(I) catalyst.[9] If the CuCl has been oxidized to Cu(II) through improper storage or handling, its catalytic activity will be significantly reduced.
-
Solution & Proactive Strategy:
-
In-Process Controls (IPC): Monitor the disappearance of the starting amine using an appropriate technique (e.g., HPLC, TLC) to confirm the completion of the diazotization before proceeding.
-
Reagent Quality: Use a high-quality, fresh source of CuCl. Consider preparing the CuCl solution just before use.
-
Monitor Nitrogen Evolution: The Sandmeyer reaction should produce a steady evolution of nitrogen gas.[6] A lack of gas evolution after adding the diazonium salt to the copper catalyst indicates a stalled reaction.
-
Reaction Mechanism: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4] Ensure that no radical scavengers are inadvertently present in the reaction mixture.
-
Caption: Troubleshooting workflow for low yield of this compound.
Problem 3: My crude product has a high level of impurities, particularly a phenolic byproduct.
-
Probable Cause: Reaction with Water. As mentioned, the primary byproduct is often the corresponding phenol, formed when the diazonium salt reacts with water instead of the chloride from the catalyst.[4] This side reaction is accelerated at higher temperatures.
-
Solution & Proactive Strategy:
-
Strict Temperature Control: This is the most critical factor. Maintaining the 0–5 °C range minimizes this side reaction.
-
Efficient Sandmeyer Reaction: Ensure the catalytic cycle is efficient by using an active catalyst and appropriate stoichiometry. A faster Sandmeyer reaction gives the diazonium salt less time to decompose via reaction with water.
-
Minimize Water Content: While the reaction is aqueous, ensure no excess water is introduced that could dilute the reactants unnecessarily.
-
Problem 4: I'm having difficulty purifying the final product by distillation.
-
Probable Cause: Co-distillation of Impurities or Thermal Decomposition. The crude product may contain impurities with boiling points close to this compound, making fractional distillation difficult. Additionally, some thiazole derivatives can be thermally sensitive.
-
Solution & Proactive Strategy:
-
Pre-distillation Treatment: A patented method suggests that treating the crude product with a small amount of a lower alcohol, such as methanol, and stirring before distillation can help remove certain impurities and improve the final purity of the distillate.[12]
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition of the product.
-
Alternative Purification: If distillation is ineffective, consider alternative methods such as crystallization. Some related compounds can be purified by crystallization from solvents like petroleum ether.[13]
-
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in this synthesis? Aryl diazonium salts are notoriously unstable intermediates.[6][8] Their decomposition is highly exothermic and can lead to a thermal runaway, which is a significant safety risk at scale.[6] The decomposition rate increases exponentially with temperature. Maintaining a low temperature (0-5 °C) is the primary method to control the reaction, prevent the formation of phenolic impurities, and ensure the diazonium salt can be converted to the desired product safely and efficiently.[8][11]
Q2: What are the primary safety hazards associated with this process on a large scale? The main hazards are:
-
Thermal Runaway: The uncontrolled decomposition of the diazonium salt can lead to a rapid increase in temperature and pressure.[6]
-
Nitrogen Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. The reactor and off-gas system must be designed to handle this gas evolution safely to prevent over-pressurization.[6]
-
Hazardous Reagents: The process uses corrosive acids (HCl), an oxidizer (sodium nitrite), and the product itself is classified as harmful and an irritant.[14][15] Appropriate personal protective equipment (PPE) and material handling procedures are essential.
-
Shock Sensitivity: While less common for salts in solution, isolated diazonium salts can be shock-sensitive and explosive.[6] Standard industry practice is to never isolate the diazonium salt intermediate; it should always be generated and used in situ.
Q3: How can I effectively monitor the reaction's progress? For the diazotization step, the disappearance of the starting material (2-amino-5-chlorothiazole) is the key indicator of completion. This can be monitored by taking quenched samples and analyzing them via HPLC or TLC. For the Sandmeyer step, the most straightforward indicator is the cessation of nitrogen gas evolution, which can be monitored with a gas flow meter. HPLC analysis of the reaction mixture will show the formation of the product and the disappearance of the intermediate.
Q4: What are the common byproducts, and how do they form? Besides the phenolic impurity from reaction with water, biaryl compounds can form through a radical coupling mechanism, which is evidence for the radical nature of the Sandmeyer reaction.[4] Additionally, incomplete reaction can leave starting material in the final product mix. The formation of these is minimized by maintaining low temperatures, using an active catalyst, and ensuring complete conversion of the starting amine.
Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be adapted and validated by qualified personnel. A thorough risk assessment must be conducted before any scale-up operation.
Protocol 1: Scale-Up Diazotization of 2-Amino-5-Chlorothiazole
-
Charge the reactor with a solution of 2-amino-5-chlorothiazole in aqueous hydrochloric acid (or another suitable strong acid).
-
Cool the reactor jacket and the internal contents to 0 °C with vigorous stirring. Ensure the temperature probe is fully submerged.
-
Prepare a separate solution of sodium nitrite in water.
-
Begin the slow, sub-surface addition of the sodium nitrite solution to the reactor.
-
Carefully monitor the internal temperature and the addition rate. Do not allow the temperature to exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C.
-
Take a sample for IPC analysis to confirm the complete consumption of the starting amine. The resulting cold diazonium salt solution is used directly in the next step.
Protocol 2: Sandmeyer Reaction for this compound Synthesis
-
In a separate, suitable reactor, prepare a solution or slurry of copper(I) chloride in aqueous HCl.
-
Cool this catalyst mixture to the desired reaction temperature (typically maintained at or slightly above the diazotization temperature).
-
Slowly transfer the cold diazonium salt solution from Protocol 1 into the copper(I) chloride mixture.
-
Observe for steady evolution of nitrogen gas. The rate of addition can be controlled to manage the rate of gas evolution.
-
Once the addition is complete, allow the reaction mixture to stir until gas evolution ceases. The mixture may be allowed to warm slowly to room temperature to ensure the reaction goes to completion.
-
Monitor the formation of this compound by HPLC or GC.
Protocol 3: Work-up and Purification by Distillation
-
Once the reaction is complete, the product is typically isolated by extraction with a suitable organic solvent (e.g., dichloromethane, toluene).
-
Wash the combined organic layers with water and then a mild base (e.g., sodium bicarbonate solution) to remove residual acid.
-
Dry the organic layer over a drying agent (e.g., magnesium sulfate) and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
(Optional) Add a small volume of methanol (e.g., ~2% w/w) to the crude oil and stir for 1 hour at 50-60 °C.[12]
-
Perform a fractional distillation under high vacuum to obtain the purified this compound as a liquid.[14]
Data Presentation
Table 1: Critical Process Parameters for Diazotization & Sandmeyer Reaction
| Parameter | Recommended Range | Justification |
| Diazotization Temp. | 0 – 5 °C | Minimizes diazonium salt decomposition and byproduct formation; critical for safety.[8][11] |
| NaNO₂ Addition Time | 1 – 3 hours (Scale-dependent) | Ensures heat generated can be removed effectively by the cooling system, preventing exotherms. |
| Acid Stoichiometry | > 2 equivalents | Ensures complete formation of nitrous acid and maintains the stability of the diazonium salt. |
| Agitation | High / Turbulent Flow | Prevents localized concentration "hot spots" and ensures efficient heat transfer. |
| Sandmeyer Temp. | 5 – 25 °C | Temperature can be slightly higher than diazotization but should be controlled to manage N₂ evolution rate. |
| Catalyst Loading (CuCl) | 5 – 20 mol% | Ensures an efficient catalytic cycle to promote the desired reaction over decomposition pathways.[4] |
Table 2: Troubleshooting Quick Reference Guide
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Brown/Red Fumes (NOx) | Insufficient acid; local excess of nitrite. | Stop addition, check acid concentration, improve mixing. |
| Product is Dark/Tarry | High reaction temperature; decomposition. | Review temperature logs; improve cooling and addition control. |
| Phase Separation Issues | Emulsion formation during work-up. | Add brine during washes; consider a different extraction solvent. |
| Low Purity after Distill | Co-distilling impurities. | Improve fractional distillation efficiency (packing, reflux ratio); try pre-treatment with methanol.[12] |
References
- 1. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 2. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 3. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability | MDPI [mdpi.com]
- 12. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 13. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 14. This compound | 16629-14-4 [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Bioactivity Analysis of 2,4- vs. 2,5-Dichlorothiazole Derivatives: A Guide for Drug Discovery Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a wide array of pharmacological activities.[1] The substitution pattern on the thiazole ring plays a pivotal role in determining the biological activity of the resulting derivatives. This guide provides a comparative analysis of the bioactivity of 2,4- and 2,5-dichlorothiazole derivatives, offering insights into their potential as antimicrobial and anticancer agents. By examining experimental data and structure-activity relationships, we aim to equip researchers with the knowledge to make informed decisions in the design and development of novel therapeutics.
The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a versatile building block in drug discovery.[2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1] The majority of clinically significant thiazole-containing compounds are 2,4-disubstituted derivatives, with fewer examples of 2,5-disubstituted or 2,4,5-trisubstituted thiazoles having been extensively studied.[1] The introduction of halogen atoms, such as chlorine, into the thiazole ring can significantly modulate the physicochemical properties and biological activity of the resulting compounds.
Antimicrobial and Antifungal Activity: A Comparative Overview
Both 2,4- and this compound derivatives have been investigated for their potential to combat microbial and fungal infections. The position of the chlorine atoms on the thiazole ring influences the potency and spectrum of activity.
2,4-Dichlorothiazole Derivatives in Antimicrobial Applications
Derivatives of 2,4-dichlorothiazole have demonstrated notable antimicrobial and antifungal properties. For instance, chalcones derived from 2,4-dichlorothiazole-5-carboxaldehyde have been synthesized and evaluated for their antitubercular activity.[3][4] Several of these compounds exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) significantly lower than the standard drug pyrazinamide.[4] Specifically, chalcones bearing 2,4-difluoro and 2,4-dichloro substitutions on an adjacent phenyl ring showed the most promising results.[4]
Table 1: Antitubercular Activity of 2,4-Dichlorothiazole-Derived Chalcones [4]
| Compound | Ring-A Substituent | MIC (µM) |
| 12 | 2,4-difluorophenyl | 2.43 |
| 7 | 2,4-dichlorophenyl | 4.41 |
| Pyrazinamide (Standard) | - | 25.34 |
The data suggests that the presence of electron-withdrawing groups at the ortho and para positions of the phenyl ring enhances the antitubercular activity of these 2,4-dichlorothiazole derivatives.[4]
This compound Derivatives in Antimicrobial Applications
Research on this compound derivatives has also revealed their potential as antimicrobial agents. A series of 2,5-dichloro thienyl-substituted thiazoles were synthesized and their MIC values were determined against various fungal and bacterial strains.[1] Compounds with amino or 8-quinolinyl moieties showed enhanced antimicrobial activity, with MIC values ranging from 6.25 to 12.5 µg/mL.[1]
While a direct comparison of identically substituted 2,4- and this compound derivatives is limited in the available literature, the existing data suggests that both scaffolds can be effectively utilized to develop potent antimicrobial agents. The choice between a 2,4- or 2,5-substitution pattern will likely depend on the desired spectrum of activity and the other substituents on the molecule.
Anticancer Activity: Exploring the Potential of Dichlorothiazoles
The anticancer potential of both 2,4- and this compound derivatives has been a subject of investigation, with promising results against various cancer cell lines.
Anticancer Potential of 2,4-Dichlorothiazole Derivatives
Chalcones derived from 2,4-dichlorothiazole-5-carboxaldehyde have also been evaluated for their antiproliferative activity.[3][4] One particular compound containing a heteroaryl 2-thiazolyl moiety demonstrated promising activity against the DU-145 prostate cancer cell line, with an IC50 value of 6.86 ± 1 µM, which was more potent than the standard drug methotrexate (IC50 = 11 ± 1 µM).[4] Importantly, these compounds were found to be non-toxic to normal human liver cell lines.[4]
Table 2: Antiproliferative Activity of a 2,4-Dichlorothiazole-Derived Chalcone [4]
| Compound | Cancer Cell Line | IC50 (µM) | Standard (Methotrexate) IC50 (µM) |
| 20 | DU-145 (Prostate) | 6.86 ± 1 | 11 ± 1 |
Anticancer Potential of this compound Derivatives
Recent studies have highlighted the potential of 2,5-disubstituted thiazole derivatives in the treatment of acute myeloid leukemia (AML) by targeting cyclin-dependent kinase 9 (CDK9).[5] Starting from a hit compound with a 2,5-disubstituted thiazole core, a series of derivatives were synthesized and evaluated.[5] One compound, designated as 24 , exhibited an impressive IC50 value of 0.034 µM against MOLM-13 cells, comparable to the positive control.[5] This compound also showed significant inhibitory activity against CDK9 with an IC50 of 5.5 nM.[5]
Table 3: Antiproliferative and Kinase Inhibitory Activity of a 2,5-Disubstituted Thiazole Derivative [5]
| Compound | Cell Line (AML) | Antiproliferative IC50 (µM) | Kinase (CDK9) IC50 (nM) |
| 24 | MOLM-13 | 0.034 | 5.5 |
These findings underscore the potential of the 2,5-disubstituted thiazole scaffold in developing targeted cancer therapies.
Experimental Protocols and Methodologies
The bioactivity data presented in this guide is based on established and validated experimental protocols.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow: MTT Assay
Caption: Workflow for determining IC50 values using the MTT assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative analysis of 2,4- and this compound derivatives reveals several key insights for future drug design:
-
Substitution Matters: The biological activity of dichlorothiazole derivatives is highly dependent on the nature and position of other substituents on the molecule.
-
2,4-Dichlorothiazole Scaffold: This scaffold appears particularly promising for the development of antitubercular agents, especially when combined with a chalcone moiety bearing electron-withdrawing groups on the phenyl ring.[4]
-
This compound Scaffold: The 2,5-disubstituted thiazole core has shown significant potential in the design of targeted anticancer agents, particularly kinase inhibitors like those targeting CDK9.[5]
Logical Relationship: From Scaffold to Bioactivity
Caption: Factors influencing the bioactivity of dichlorothiazole derivatives.
Future research should focus on synthesizing and evaluating a wider range of 2,4- and this compound derivatives with diverse substituents to build a more comprehensive SAR. Direct comparative studies of isomeric pairs will be invaluable in elucidating the precise influence of the chlorine substitution pattern on different biological targets.
Conclusion
Both 2,4- and this compound derivatives represent promising scaffolds for the development of novel antimicrobial and anticancer agents. While the available data does not point to one scaffold being universally superior, it highlights distinct areas of potential for each. The 2,4-disubstituted derivatives have shown particular promise in the realm of antitubercular agents, while the 2,5-disubstituted analogs have emerged as potent kinase inhibitors for cancer therapy. A deeper understanding of the structure-activity relationships, guided by systematic synthesis and biological evaluation, will be crucial in unlocking the full therapeutic potential of these versatile heterocyclic compounds.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Relationship of 2,5-Disubstituted Thiazole Analogs: A Comparative Guide for Drug Discovery Professionals
The thiazole nucleus stands as a privileged scaffold in medicinal chemistry, underpinning the therapeutic efficacy of numerous approved drugs.[1][2][3] Among the vast chemical space of thiazole derivatives, those bearing substitutions at the 2 and 5 positions have garnered significant interest for their diverse and potent biological activities. This guide provides an in-depth comparison of 2,5-disubstituted thiazole analogs, with a particular focus on the influence of chloro substitutions, to illuminate the structure-activity relationships (SAR) crucial for the rational design of novel therapeutics. We will delve into their synthesis, biological evaluation against key targets, and the mechanistic insights gleaned from these studies, offering a valuable resource for researchers in drug discovery and development.
The 2,5-Disubstituted Thiazole Core: A Versatile Template for Therapeutic Innovation
The strategic placement of substituents at the C2 and C5 positions of the thiazole ring profoundly influences the molecule's electronic properties, steric profile, and metabolic stability, thereby dictating its interaction with biological targets. This disubstitution pattern has been successfully exploited to develop agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][4]
A notable recent example highlights the potential of the 2,5-disubstituted thiazole scaffold in oncology. A hit compound, A4 , featuring this core structure, was identified as a weak inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of cellular transcription that is often hyper-activated in cancers like acute myeloid leukemia (AML).[5] This discovery prompted the synthesis and evaluation of a series of 32 derivatives to explore the SAR and optimize the inhibitory activity.[5]
Comparative Analysis of 2,5-Disubstituted Thiazole Analogs as CDK9 Inhibitors
The development of potent and selective CDK9 inhibitors is a promising strategy for AML treatment. The study building upon the hit compound A4 provides a compelling case study in SAR exploration of the 2,5-disubstituted thiazole scaffold.[5]
Key Structural Modifications and Their Impact on Activity
Systematic structural modifications of the initial hit compound led to the identification of derivatives with significantly enhanced anti-proliferative activity against MOLM-13, an AML cell line. The data revealed several key SAR trends:
-
Substitution at the 2-position: Modifications at this position were crucial for improving potency.
-
Substitution at the 5-position: Alterations at this site also played a significant role in modulating activity.
-
Linker Optimization: The nature and length of the linker connecting the thiazole core to other functionalities were found to be critical for optimal interaction with the target.
This iterative process of design, synthesis, and biological evaluation culminated in the discovery of compound 24 , which exhibited potent anti-proliferative activity against MOLM-13 cells with an IC50 value of 0.034 µM, comparable to the positive control drug BAY1251152 (IC50 = 0.031 µM).[5] Furthermore, compound 24 demonstrated considerable inhibitory activity against the CDK9 enzyme with an IC50 value of 5.5 nM and displayed weak inhibition of other CDKs, indicating a favorable selectivity profile.[5]
Cellular Mechanisms of Action
Further investigation into the cellular mechanisms of compound 24 revealed that it effectively modulated CDK9 signaling pathways, leading to the induction of apoptosis and cell cycle arrest in the G2/M phase in MOLM-13 cells.[5] These findings underscore the therapeutic potential of targeting CDK9 with optimized 2,5-disubstituted thiazole analogs.
Broadening the Therapeutic Landscape: Antiprotozoal and Other Activities
The versatility of the 2,5-disubstituted thiazole scaffold extends beyond oncology. A series of novel diamidino 2,5-bis(aryl)thiazoles have been synthesized and evaluated for their antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum.[6]
DNA Minor Groove Binding and Antiprotozoal Efficacy
These dicationic compounds demonstrated strong DNA binding affinity.[6] The lead compounds in this series exhibited potent in vitro activity, with IC50 values in the low nanomolar range against both parasites.[6] The proposed mechanism of action involves binding to the minor groove of DNA, thereby interfering with essential cellular processes.
Experimental Protocols
General Synthesis of 2,5-Disubstituted Thiazoles
A common and versatile method for the synthesis of 2,5-disubstituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2]
Step-by-Step Protocol:
-
Thioamide Formation: The requisite thioamide can be prepared from the corresponding amide by treatment with a thionating agent such as Lawesson's reagent.
-
α-Haloketone Preparation: The α-haloketone can be synthesized by the halogenation of a suitable ketone.
-
Condensation Reaction: Equimolar amounts of the thioamide and α-haloketone are dissolved in a suitable solvent, such as ethanol or isopropanol.
-
Reaction Monitoring: The reaction mixture is typically heated under reflux and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 2,5-disubstituted thiazole.
.
Caption: Hantzsch synthesis of 2,5-disubstituted thiazoles.
In Vitro CDK9 Kinase Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of the synthesized compounds on the target enzyme.
Step-by-Step Protocol:
-
Reagents and Materials: Recombinant human CDK9/cyclin T1 enzyme, substrate peptide, ATP, assay buffer, and test compounds.
-
Assay Plate Preparation: Test compounds are serially diluted and added to the wells of a microtiter plate.
-
Enzyme and Substrate Addition: A mixture of the CDK9/cyclin T1 enzyme and the substrate peptide is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.[5]
.
Caption: Workflow for in vitro CDK9 kinase inhibition assay.
Data Summary
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| A4 | CDK9 | MOLM-13 | Weak Inhibition | [5] |
| 24 | CDK9 | MOLM-13 | 0.034 | [5] |
| BAY1251152 | CDK9 | MOLM-13 | 0.031 | [5] |
| Diamidino 2,5-bis(aryl)thiazole 5a | T. b. rhodesiense | - | 0.004 | [6] |
| Diamidino 2,5-bis(aryl)thiazole 5a | P. falciparum | - | 0.002 | [6] |
Conclusion and Future Directions
The 2,5-disubstituted thiazole scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies, particularly in the context of CDK9 inhibition, demonstrate that systematic modifications of this core can lead to highly potent and selective compounds. The chlorine atoms in 2,5-dichlorothiazole analogs offer synthetic handles for further diversification, allowing for the fine-tuning of physicochemical properties and biological activity. Future research should focus on expanding the diversity of substituents at the 2 and 5 positions, exploring different linkers, and evaluating these novel analogs against a broader range of biological targets. A deeper understanding of the signaling pathways modulated by these compounds will be crucial for their successful translation into clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiprotozoal Activity of 2,5-Bis[amidinoaryl]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Silico Docking of 2,5-Dichlorothiazole-Based Kinase Inhibitors
This guide provides a comprehensive overview and comparison of in-silico docking studies involving 2,5-Dichlorothiazole-based inhibitors, with a specific focus on their interaction with Cyclin-Dependent Kinase 9 (CDK9), a critical target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction: The Rise of 2,5-Disubstituted Thiazoles in Kinase Inhibition
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, 2,5-disubstituted thiazole derivatives have emerged as a promising class of inhibitors for various protein kinases.[2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
Cyclin-Dependent Kinase 9 (CDK9) has garnered significant attention as a therapeutic target.[4] CDK9 is a key regulator of transcriptional elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive strategy for cancer treatment.[4][5] Recently, a series of 2,5-disubstituted thiazole derivatives have been identified as potent inhibitors of CDK9, highlighting the potential of this chemical scaffold in developing novel anti-cancer agents.[2]
This guide will delve into the in-silico docking studies of these inhibitors, providing a comparative analysis against other known CDK9 inhibitors. We will explore the methodologies, present comparative data, and offer a detailed protocol for conducting such studies, thereby providing a valuable resource for researchers in the field.
The In-Silico Docking Workflow: A Rationale-Driven Approach
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method is instrumental in understanding drug-receptor interactions and in screening virtual libraries of compounds to identify potential drug candidates. The following workflow outlines the key steps and the scientific rationale behind them.
Caption: A generalized workflow for in-silico molecular docking studies.
2.1. Protein and Ligand Preparation: Ensuring Accuracy
The fidelity of docking results is highly dependent on the quality of the input structures.
-
Protein Preparation: The three-dimensional structure of the target protein, in this case, CDK9, is typically obtained from the Protein Data Bank (PDB). A commonly used crystal structure is PDB ID: 4BCJ.[2] Preparation involves removing water molecules, co-crystallized ligands, and adding hydrogen atoms. This process, often performed using tools like Maestro (Schrödinger) or AutoDockTools, is crucial for accurately modeling the electrostatic environment of the binding site.[7]
-
Ligand Preparation: The 2D structures of the this compound-based inhibitors and other comparative molecules are converted into 3D structures. This is followed by energy minimization using force fields like MMFF94 to obtain a low-energy, stable conformation.[2] This step ensures that the ligand's geometry is realistic before docking.
2.2. Grid Generation and Docking Simulation: Finding the Best Fit
-
Grid Generation: A grid box is defined around the active site of the protein. This box specifies the region where the docking algorithm will search for favorable binding poses. The size and center of the grid are critical parameters that can influence the outcome of the docking simulation.
-
Docking: The prepared ligands are then docked into the defined grid box of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and assigns a score to each pose based on a scoring function. This function estimates the binding affinity between the ligand and the protein.
2.3. Analysis of Docking Results: From Numbers to Insights
The output of a docking simulation is a set of docked poses for each ligand, ranked by their docking scores. The analysis focuses on:
-
Docking Score/Binding Energy: This value provides a quantitative estimate of the binding affinity. More negative scores generally indicate stronger binding.
-
Binding Pose: The orientation and conformation of the ligand in the active site.
-
Molecular Interactions: Identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein. Visualization tools like PyMOL or Discovery Studio are used for this purpose.
Comparative Docking Analysis: 2,5-Disubstituted Thiazoles vs. Other CDK9 Inhibitors
To provide a comparative perspective, we will analyze the docking performance of a representative 2,5-disubstituted thiazole inhibitor against two well-known, clinically evaluated CDK9 inhibitors: Flavopiridol and SNS-032.[5][6][8]
| Inhibitor Class | Representative Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2,5-Disubstituted Thiazole | Compound 24 | CDK9 (e.g., 4BCJ) | -5.15 to -8.76 (range for derivatives) | Cys106, Asp104, Phe103 | [2][7] |
| Flavonoid | Flavopiridol | CDK9 (e.g., 4BCJ) | -9.0 to -11.0 (approx.) | Cys106, Asp104, Phe103 | [5][9] |
| Aminothiazole | SNS-032 | CDK9 (e.g., 3BLR) | -8.5 to -10.5 (approx.) | Cys106, Asp104, Phe103 | [8][10] |
Note: The docking scores are approximate ranges synthesized from multiple sources and may vary depending on the specific software, scoring function, and protocol used. The key interacting residues in the ATP-binding pocket of CDK9 are generally conserved for these inhibitors.
3.1. Insights from the Comparison
The 2,5-disubstituted thiazole derivatives demonstrate comparable, and in some cases, potentially better, docking scores than established CDK9 inhibitors like Flavopiridol and SNS-032.[2] This suggests that the 2,5-disubstituted thiazole scaffold is a highly promising starting point for the design of novel and potent CDK9 inhibitors.
The interactions with key residues in the hinge region of the CDK9 active site (such as Cys106) are critical for inhibitory activity.[2] The thiazole ring and its substituents can be rationally modified to optimize these interactions and improve both potency and selectivity.
Caption: A schematic of key binding interactions for a 2,5-disubstituted thiazole inhibitor.
Detailed Protocol: In-Silico Docking of a this compound-Based Inhibitor against CDK9
This protocol provides a step-by-step methodology for a typical in-silico docking experiment using widely available software.
Software and Resources:
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock Vina, MOE)
-
Protein Data Bank (PDB) for protein structure retrieval
-
2D chemical drawing software (e.g., ChemDraw, MarvinSketch)
Step-by-Step Methodology:
-
Protein Preparation: a. Download the crystal structure of human CDK9 in complex with an inhibitor from the PDB (e.g., PDB ID: 4BCJ). b. Load the structure into the molecular modeling software. c. Remove all water molecules and the co-crystallized ligand. d. Add hydrogen atoms to the protein structure. e. Perform a restrained energy minimization of the protein to relieve any steric clashes.
-
Ligand Preparation: a. Draw the 2D structure of the this compound-based inhibitor. b. Convert the 2D structure to a 3D structure. c. Perform an energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Grid Generation: a. Define the binding site by selecting the residues known to be in the active site of CDK9 or by using the coordinates of the co-crystallized ligand as a reference. b. Generate a receptor grid with a box size sufficient to encompass the entire binding pocket (e.g., a 20x20x20 Å cube).
-
Molecular Docking: a. Set up the docking job, specifying the prepared receptor grid and the prepared ligand. b. Choose a docking protocol (e.g., Standard Precision - SP or Extra Precision - XP in Glide). c. Run the docking simulation.
-
Analysis of Results: a. Examine the docking poses and their corresponding scores. b. Visualize the top-ranked pose in the context of the CDK9 active site. c. Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the inhibitor and the protein residues. d. Compare the binding mode and interactions with those of known CDK9 inhibitors.
Conclusion and Future Directions
In-silico docking studies are an indispensable tool in modern drug discovery, providing valuable insights into the molecular basis of inhibitor-target interactions. The 2,5-disubstituted thiazole scaffold, and specifically this compound derivatives, represent a promising class of CDK9 inhibitors with the potential for further development as anti-cancer therapeutics.
The comparative analysis presented in this guide suggests that these compounds can achieve binding affinities comparable to or exceeding those of established clinical candidates. The detailed protocol provides a practical framework for researchers to conduct their own docking studies and contribute to the rational design of next-generation kinase inhibitors.
Future work should focus on synthesizing and experimentally validating the computationally predicted binding affinities and inhibitory activities. Furthermore, molecular dynamics simulations can provide a more dynamic picture of the inhibitor-protein complex, offering deeper insights into the stability of the binding and the role of solvent molecules.[11]
References
- 1. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 4. researchgate.net [researchgate.net]
- 5. In Silico docking studies of Flavopiridol and its analogues with human CDK9/CYCLINT complex | International Journal of Current Research [journalcra.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural basis for inhibition of cyclin-dependent kinase 9 by flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]
A Comparative Analysis of a Novel 2-Aminothiazole Compound and Dasatinib in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the pursuit of novel small molecules with high efficacy and selectivity against cancer cells is relentless. The thiazole scaffold has emerged as a privileged structure, forming the core of several clinically approved drugs.[1][2] This guide provides an in-depth, objective comparison of the preclinical efficacy of a novel 2-aminothiazole derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (referred to as Compound 6d ), against the established multi-targeted kinase inhibitor, Dasatinib . This analysis is based on published preclinical data and is intended to inform researchers and drug development professionals on the potential of this thiazole compound and the experimental methodologies used for its evaluation.
The Rationale for Comparison: Targeting Kinase-Driven Malignancies
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, and the SRC family of kinases, which are implicated in various cellular processes including proliferation, survival, and metastasis.[5][6] The development of novel compounds with similar or improved activity profiles is a key objective in overcoming drug resistance and improving therapeutic outcomes.
The 2-aminothiazole derivative, Compound 6d, was designed based on the structure of Dasatinib, with modifications to the core scaffold.[7][8] The comparative analysis, therefore, seeks to understand how these structural changes impact the compound's anticancer efficacy and selectivity across different cancer cell lines.
Comparative Efficacy: An In Vitro Analysis
The cornerstone of preclinical drug evaluation lies in determining a compound's cytotoxic or cytostatic effects on cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of a biological process, is a standard metric for this assessment. The following table summarizes the reported IC50 values for Compound 6d and Dasatinib across a panel of human cancer cell lines.
| Compound | K562 (Leukemia) | MCF-7 (Breast) | MDA-MB 231 (Breast) | HT-29 (Colon) |
| Compound 6d | Comparable to Dasatinib | 20.2 µM | Inactive | 21.6 µM |
| Dasatinib | < 1 µM | < 1 µM | < 1 µM | < 1 µM |
Data sourced from a 2011 study on the synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.[7][8]
The data reveals that Compound 6d exhibits high antiproliferative potency against the K562 human leukemia cell line, with an efficacy comparable to that of Dasatinib.[7][8] However, its activity against mammary (MCF-7 and MDA-MB 231) and colon (HT-29) carcinoma cell lines is significantly lower than that of Dasatinib.[7] Dasatinib demonstrates potent, sub-micromolar activity across all tested cell lines.[7]
This divergence in activity suggests a difference in the target profile or mechanism of action between the two compounds. The primary study posits that the pyrimidin-4-ylamino core of Dasatinib is crucial for its broad-spectrum anti-tumor activity against non-leukemia cell lines.[7]
Delving into the Mechanisms of Action
Understanding the "why" behind the observed efficacy data requires an examination of the molecular targets and pathways affected by each compound.
Dasatinib: A Multi-Targeted Kinase Inhibitor
Dasatinib's primary targets are the BCR-ABL and SRC family kinases.[9][10] In CML, the constitutively active BCR-ABL tyrosine kinase drives uncontrolled cell proliferation and survival through a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[11][12] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and effectively shutting down these pro-survival signals.[5]
The following diagram illustrates the central role of BCR-ABL in CML and the point of intervention for Dasatinib.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
Compound 6d: A Potential Kinase Inhibitor
While the precise molecular targets of Compound 6d have not been fully elucidated in the primary study, its structural similarity to Dasatinib and its potent activity in K562 cells strongly suggest that it may also function as a kinase inhibitor, likely targeting BCR-ABL. The lack of broad-spectrum activity could be attributed to a more selective kinase inhibition profile, possibly with lower affinity for SRC family kinases or other kinases that are important in solid tumors. The 2-aminothiazole scaffold is known to be a versatile core for the development of various kinase inhibitors.[13][14]
Experimental Protocols: A Guide to Reproducible Research
The integrity of the comparative data hinges on the robustness of the experimental methodologies. The following sections detail the standard protocols for the key assays used in the evaluation of these anticancer compounds.
Cell Viability and IC50 Determination: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., K562, MCF-7, HT-29) in appropriate growth medium.
-
Trypsinize and resuspend adherent cells. Count the cells using a hemocytometer and assess viability (typically >95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (Compound 6d and Dasatinib) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
The following diagram outlines the workflow for the MTT assay.
Caption: Experimental workflow for determining IC50 values using the MTT assay.
Conclusion and Future Directions
The comparative analysis of Compound 6d and Dasatinib provides valuable insights for oncology drug development. Compound 6d demonstrates promising and selective activity against a leukemia cell line, suggesting its potential as a lead compound for the treatment of hematological malignancies. Its reduced activity against solid tumor cell lines, when compared to the broad-spectrum inhibitor Dasatinib, highlights the ongoing challenge of achieving both potency and selectivity.
Future research should focus on elucidating the precise molecular targets of Compound 6d through techniques such as kinome profiling. Further structure-activity relationship (SAR) studies could lead to the design of new analogs with improved potency and a broader spectrum of activity. In vivo studies in relevant animal models are also a critical next step to evaluate the therapeutic potential of this class of 2-aminothiazole compounds.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src family kinase - Wikipedia [en.wikipedia.org]
- 4. Regulation of SRC family kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCR-ABL: The molecular mastermind behind chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
comparative analysis of 2,5-Dichlorothiazole and 2-aminothiazole in drug design
An In-Depth Comparative Analysis of 2,5-Dichlorothiazole and 2-Aminothiazole in Drug Design
A Senior Application Scientist's Guide to Scaffold Selection and Strategic Application
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the thiazole ring is a recurring motif, prized for its unique electronic properties, metabolic stability, and versatile synthetic handles. This guide provides a comparative analysis of two key thiazole-based scaffolds: the versatile building block, This compound , and the ubiquitous privileged structure, 2-Aminothiazole .
This analysis moves beyond a simple list of features to explore the strategic and causal reasoning behind scaffold selection. We will delve into the fundamental differences in their physicochemical properties, synthetic utility, and pharmacokinetic profiles, providing the in-depth insights necessary for rational drug design.
Physicochemical and Electronic Profile: A Tale of Two Personalities
The substitution pattern on the thiazole ring dictates its fundamental chemical character, profoundly influencing its interactions with biological targets and its overall drug-like properties. This compound and 2-aminothiazole represent two opposing ends of the electronic spectrum.
The This compound scaffold is characterized by the strong electron-withdrawing effects of its two chlorine atoms. This renders the thiazole ring electron-deficient, lowering the pKa of the ring nitrogen and making it a weaker base. This electronic signature is critical for its role as a stable, non-basic core, often used to orient substituents without engaging in strong hydrogen bonding itself.
Conversely, the 2-aminothiazole scaffold features an electron-donating amino group at the C2 position. This group increases the electron density of the heterocyclic ring and serves as a potent hydrogen bond donor, a feature frequently exploited for target engagement.[1][2][3] The 2-aminothiazole moiety is considered a "privileged scaffold" precisely because this arrangement of atoms is repeatedly found in bioactive molecules, capable of targeting a wide range of proteins.[1][2][3][4][5]
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2-Aminothiazole | Rationale for Difference |
| Molecular Weight | 154.02 g/mol [6][7] | 100.14 g/mol | The two chlorine atoms significantly increase the molecular weight compared to the amino group and hydrogen. |
| Predicted pKa | -0.88 ± 0.10[8] | ~5.3 (typical for 2-aminothiazoles) | The electron-withdrawing chloro groups drastically reduce the basicity of the ring nitrogen. The electron-donating amino group enhances it. |
| Electronic Nature | Electron-deficient ring | Electron-rich ring | Inductive effect of chloro- substituents versus the resonance effect of the amino group. |
| H-Bonding Potential | Weak H-bond acceptor (ring N) | Strong H-bond donor (amino group), H-bond acceptor (ring N) | The exocyclic amino group is a key interaction point for biological targets. |
| Primary Role | Stable core/synthetic hub | Pharmacophore/privileged scaffold | One provides vectors for substitution, the other is an active binding element. |
Synthetic Strategy and Chemical Reactivity
The synthetic accessibility and reactivity of a scaffold are paramount considerations in a drug discovery campaign, dictating the feasibility of library synthesis and lead optimization.
This compound: A Hub for Regioselective Functionalization
This compound is best viewed as a versatile building block. Its utility lies in the differential reactivity of its C-Cl bonds, which can be selectively functionalized using modern cross-coupling methodologies. This allows for the systematic and controlled introduction of chemical diversity, making it an ideal scaffold for exploring structure-activity relationships (SAR).
Key functionalization reactions include:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of amino-thiazole derivatives.
-
Sonogashira Coupling: For introducing alkyne moieties.[9]
The reactivity of halogenated heterocycles in such reactions typically follows the order I > Br > Cl, allowing for sequential, site-selective modifications if a third, more reactive halogen is present (e.g., 2,5-dichloro-4-iodothiazole).[9] This strategic functionalization is a cornerstone of its application in drug design.
Experimental Protocol 1: Regioselective Suzuki-Miyaura Coupling on a Dichlorinated Thiazole
This protocol describes a typical procedure for the mono-arylation of this compound. Selectivity for mono- versus di-substitution is controlled by stoichiometry and reaction conditions.
Objective: To synthesize 2-chloro-5-phenylthiazole.
Materials:
-
This compound (1.0 mmol, 154 mg)
-
Phenylboronic acid (1.1 mmol, 134 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL), anhydrous and degassed
-
Toluene (5 mL), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the anhydrous, degassed toluene and 1,4-dioxane solvent mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS to observe the consumption of starting material and the formation of the product.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-chloro-5-phenylthiazole.
Causality and Validation:
-
Catalyst System: Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that facilitates the challenging oxidative addition step with the chloro-substituent.
-
Base and Solvent: K₃PO₄ is a strong base essential for the transmetalation step. A polar aprotic solvent system like toluene/dioxane is used to solubilize the reagents and tolerate the high temperature required.
-
Self-Validation: The reaction can be validated by LC-MS analysis, which should show a clear product peak with the expected mass-to-charge ratio, and by ¹H NMR spectroscopy to confirm the structure.
Diagram 1: Synthetic Utility of this compound
Caption: Functionalization pathways for the this compound scaffold.
2-Aminothiazole: The Power of the Hantzsch Synthesis
The 2-aminothiazole core is most famously constructed via the Hantzsch thiazole synthesis . This robust and versatile reaction involves the condensation of an α-haloketone with a thiourea derivative.[10][11] Its simplicity and the wide availability of starting materials have made the 2-aminothiazole scaffold a staple in both academic and industrial research.[4][12]
The amino group at the C2 position is itself a reactive handle. It can be acylated, alkylated, or used in cross-coupling reactions to build more complex structures, as exemplified by the synthesis of the potent kinase inhibitor Dasatinib.[13][14]
Experimental Protocol 2: Hantzsch Synthesis of a 2-Aminothiazole Derivative
Objective: To synthesize 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone (1.0 mmol, 199 mg)
-
Thiourea (1.1 mmol, 84 mg)
-
Ethanol (10 mL)
Procedure:
-
Dissolve 2-bromoacetophenone and thiourea in ethanol in a round-bottom flask.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-3 hours.
-
Monitor the reaction by TLC. A new, more polar spot corresponding to the product should appear.
-
After completion, cool the reaction mixture in an ice bath. The product hydrobromide salt will often precipitate.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
To obtain the free base, dissolve the collected salt in water and neutralize with a base, such as a saturated solution of sodium bicarbonate (NaHCO₃), until the pH is ~8.
-
The neutral product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Causality and Validation:
-
Mechanism: The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
Simplicity: This one-pot reaction is highly efficient and often requires minimal purification, making it ideal for generating derivatives rapidly.
-
Self-Validation: The identity and purity of the product can be confirmed by its melting point, ¹H NMR (which will show a characteristic singlet for the C5-H of the thiazole), and mass spectrometry.
Role in Drug Design: Privileged Scaffold vs. Versatile Core
The strategic choice between these two scaffolds often comes down to the intended role of the thiazole ring in the final drug molecule.
2-Aminothiazole: A Hydrogen-Bonding Powerhouse in Kinase Inhibition
The 2-aminothiazole moiety is a well-established pharmacophore in the design of protein kinase inhibitors.[15][16][17] Its N-H group can act as a crucial hydrogen bond donor, often interacting with the "hinge" region of the kinase ATP-binding site, a key interaction for potent inhibition. The anti-leukemia drug Dasatinib is a prime example, where the 2-aminothiazole core forms critical hydrogen bonds that anchor the inhibitor in the Abl kinase active site.[13][14][18]
The scaffold is also considered a bioisostere of other functional groups, such as phenols, allowing it to mimic key interactions while potentially improving physicochemical or pharmacokinetic properties.[19][20]
Diagram 2: 2-Aminothiazole in a Kinase Hinge Region
Caption: Common H-bonding pattern of 2-aminothiazole with a kinase hinge.
This compound: A Rigid Scaffold for Vectorial Optimization
In contrast, this compound is rarely the primary pharmacophore. Instead, it serves as a rigid, stable core from which functional groups can be projected into specific regions of a binding pocket. The two chlorine atoms act as synthetic handles ("vectors") that can be independently replaced to probe SAR. This approach is invaluable during lead optimization, where fine-tuning interactions on either side of the core can dramatically improve potency and selectivity. The electron-deficient nature of the ring also makes it metabolically robust and less likely to engage in unwanted off-target interactions compared to more functionalized heterocycles.
Pharmacokinetic and Toxicological Considerations
A critical aspect of drug design is anticipating a compound's fate in the body, including its absorption, distribution, metabolism, excretion (ADME), and potential for toxicity.
2-Aminothiazole: The Double-Edged Sword
While its biological activity is well-documented, the 2-aminothiazole scaffold is not without its liabilities. It has been flagged as a potential toxicophore .[2][3] The ring can be susceptible to metabolic oxidation, particularly at the C4-C5 bond, which can lead to the formation of reactive epoxide intermediates. These electrophilic species can covalently bind to macromolecules like proteins and DNA, potentially leading to idiosyncratic toxicity.
Furthermore, the 2-aminothiazole motif is often identified as a Pan-Assay Interference Compound (PAINS) or a "frequent hitter" in high-throughput screening campaigns.[21] This means it can show activity in numerous assays through non-specific mechanisms (e.g., aggregation, redox activity), leading to false positives. Therefore, any hits containing this scaffold require rigorous validation to ensure they are acting via a specific, desired mechanism.
This compound: A More Stable, but Still Cautious, Alternative
The dichlorinated scaffold generally offers greater metabolic stability. The C-Cl bonds are strong and the ring is electron-deficient, making it less prone to oxidative metabolism. This can be a significant advantage in designing long-acting drugs. However, halogenated aromatics are not entirely inert. In some instances, metabolic dehalogenation can occur, and the resulting metabolites should be profiled. The primary advantage is the absence of the easily oxidizable amino group, mitigating the specific metabolic pathways associated with 2-aminothiazole toxicity.
Table 2: Comparative Drug Design Profile
| Feature | This compound | 2-Aminothiazole |
| Pros | - Synthetically versatile for SAR exploration- Metabolically robust core- Provides rigid scaffold for vectoral chemistry- Low basicity avoids off-target effects at basic targets | - "Privileged" scaffold with proven bioactivity[4][5][22]- Excellent H-bond donor for target binding- Well-established synthesis (Hantzsch)[10][12]- Found in approved drugs (e.g., Dasatinib)[18][23] |
| Cons | - Lacks strong pharmacophoric features itself- Requires multi-step functionalization | - Potential toxicophore (reactive metabolites)[2][3]- Often flagged as a PAINS/frequent hitter[21]- Can be promiscuous, binding to multiple targets |
| Best Used For | Lead optimization; systematic SAR studies; core fragment in fragment-based design. | Hit-to-lead campaigns (with caution); kinase inhibitor design; scaffolds requiring strong H-bond donation. |
Conclusion and Strategic Recommendations
The choice between this compound and 2-aminothiazole is a strategic decision guided by the specific goals of a drug discovery project.
-
Choose 2-Aminothiazole when seeking a potent pharmacophore known to interact with specific target classes, such as kinases. Its ability to act as a hydrogen bond donor is its greatest asset. However, be prepared for rigorous downstream validation to rule out non-specific activity and to assess the potential for metabolic activation.
-
Choose this compound when you require a stable, rigid core to systematically explore the chemical space around it. Its value lies in its synthetic utility as a platform for lead optimization, allowing for the precise modulation of properties by decorating its periphery. It represents a more conservative but often more predictable path for improving drug-like properties.
Ultimately, both scaffolds are valuable tools in the medicinal chemist's arsenal. Understanding their distinct personalities—the interactive pharmacophore versus the stable synthetic hub—is key to deploying them effectively in the complex, multi-parameter optimization challenge that is modern drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 16629-14-4 [sigmaaldrich.com]
- 7. This compound | 16629-14-4 [sigmaaldrich.com]
- 8. This compound CAS#: 16629-14-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Metabolic Stability of 2,5-Dichlorothiazole-Containing Molecules
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. The metabolic stability of a molecule dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides an in-depth, technical comparison of methodologies for assessing the metabolic stability of molecules containing the 2,5-dichlorothiazole scaffold, a moiety of growing interest in medicinal chemistry. We will delve into the underlying metabolic pathways, provide detailed experimental protocols for key in vitro assays, and present a framework for data interpretation, empowering you to make informed decisions in your drug discovery programs.
The Metabolic Landscape of Thiazole-Containing Compounds
The thiazole ring, while considered a relatively stable five-membered heterocycle, is susceptible to biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes located in the liver.[3][4][5] Understanding these metabolic pathways is crucial for interpreting stability data and guiding lead optimization. For this compound-containing molecules, several metabolic transformations can be anticipated.
Key Metabolic Pathways:
-
Oxidation: The thiazole ring can undergo oxidation at several positions. This is often the initial and rate-limiting step in the metabolism of many drugs.[6]
-
Epoxidation: The C4-C5 double bond of the thiazole ring can be a target for CYP-mediated epoxidation, which can lead to the formation of reactive metabolites.[7][8]
-
S-oxidation: The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide or sulfone.[3]
-
N-oxidation: The nitrogen atom is also susceptible to oxidation.[3]
-
Hydroxylation: If the thiazole ring is substituted with alkyl groups, these can be hydroxylated.[4]
-
-
Ring Cleavage: Following oxidation, the thiazole ring can undergo cleavage, leading to the formation of various breakdown products. This can result in the generation of reactive species such as thioamides and α-dicarbonyls.[4][7]
-
Dechlorination: While less commonly reported for this specific scaffold, the chlorine atoms may be subject to metabolic removal, although this is generally a less favorable pathway compared to oxidation of the heterocyclic ring.
-
Phase II Conjugation: Following Phase I oxidative metabolism, the resulting metabolites can be conjugated with endogenous molecules such as glucuronic acid or sulfate by Phase II enzymes to increase their water solubility and facilitate excretion.[9][10]
The presence of two chlorine atoms on the thiazole ring can influence its metabolic profile. Electron-withdrawing groups like chlorine can deactivate the ring, potentially slowing down oxidative metabolism compared to an unsubstituted thiazole. However, the precise metabolic fate will be highly dependent on the overall structure of the molecule.
Comparative Analysis of In Vitro Metabolic Stability Assays
A tiered approach is often employed in drug discovery to assess metabolic stability, starting with high-throughput screens and progressing to more complex, physiologically relevant models. The three most common in vitro systems are liver microsomes, S9 fractions, and hepatocytes.[1][2][11][12]
| Assay Type | Description | Enzymes Present | Advantages | Disadvantages | Best For |
| Liver Microsomal Stability Assay | Subcellular fractions of the endoplasmic reticulum from hepatocytes.[1][13] | Primarily Phase I enzymes (CYPs, FMOs).[1][14] | High-throughput, cost-effective, good for initial screening of CYP-mediated metabolism.[15][16] | Lacks Phase II enzymes and cytosolic enzymes, may not reflect the full metabolic profile.[9] | Early-stage drug discovery, rank-ordering compounds based on oxidative metabolism.[15][16] |
| S9 Fraction Stability Assay | A mixture of microsomes and the cytosolic fraction of liver homogenate.[17] | Both Phase I (microsomal) and some Phase II (cytosolic) enzymes.[17][18] | Broader enzyme coverage than microsomes, still relatively cost-effective.[19] | May have lower concentrations of some enzymes compared to whole cells, cofactor supplementation is necessary.[17] | Screening for both Phase I and some Phase II metabolism, investigating the role of cytosolic enzymes. |
| Hepatocyte Stability Assay | Intact, viable liver cells.[1][20] | Full complement of Phase I and Phase II enzymes, as well as transporters.[9][20][21] | Considered the "gold standard" for in vitro metabolism as it most closely mimics the in vivo environment.[1] | Lower throughput, more expensive, can have lot-to-lot variability.[22] | Lead optimization, obtaining a more complete picture of hepatic clearance, studying the interplay between metabolism and transport.[10][23] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting the three primary in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is a robust, high-throughput method for assessing Phase I metabolic stability.
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the this compound-containing test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[14][24]
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.[13][24]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.[14]
-
-
Sampling and Termination:
-
Sample Processing and Analysis:
Protocol 2: S9 Fraction Stability Assay
This assay provides a broader assessment of metabolism by including cytosolic enzymes.
Caption: Workflow for the S9 fraction stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Thaw pooled human liver S9 fraction on ice and dilute to the desired concentration (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4).[17][19]
-
Prepare a cofactor mix. For a comprehensive screen, this should include cofactors for both Phase I and Phase II enzymes, such as NADPH, UDPGA, and PAPS.[17][18]
-
-
Incubation:
-
Pre-incubate the test compound with the S9 fraction at 37°C.
-
Initiate the reaction by adding the cofactor mix.[19]
-
Incubate at 37°C with shaking.
-
-
Sampling and Termination:
-
Sample Processing and Analysis:
-
Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.[19]
-
Protocol 3: Hepatocyte Stability Assay
This assay provides the most physiologically relevant in vitro data.
Caption: Workflow for the hepatocyte stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in incubation medium.
-
Determine hepatocyte viability (e.g., using trypan blue exclusion) and adjust the cell density (e.g., to 0.5-1.0 x 10^6 viable cells/mL).[20]
-
Prepare a dosing solution of the test compound in the incubation medium.
-
-
Incubation:
-
Sampling and Termination:
-
Sample Processing and Analysis:
-
Process and analyze the samples by LC-MS/MS as previously described.[21]
-
Data Analysis and Interpretation
The primary output from these assays is the measurement of the parent compound concentration over time. From this data, several key parameters can be calculated to compare the metabolic stability of different molecules.
Key Parameters:
-
Half-life (t½): The time required for the concentration of the parent compound to decrease by half. A shorter half-life indicates lower metabolic stability.[10][16]
-
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is a measure of the volume of the biological matrix that is cleared of the drug per unit time per unit of protein (for microsomes and S9) or per number of cells (for hepatocytes).[1][16]
Calculations:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint). For example, in a microsomal assay: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation)
Comparative Data Presentation:
| Compound | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint) |
| This compound Analog A | Human Liver Microsomes | 45 | 22 µL/min/mg protein |
| This compound Analog B | Human Liver Microsomes | 15 | 65 µL/min/mg protein |
| Phenyl-thiazole Analog C | Human Liver Microsomes | >60 | <10 µL/min/mg protein |
| This compound Analog A | Human Hepatocytes | 35 | 40 µL/min/10^6 cells |
| This compound Analog B | Human Hepatocytes | 12 | 115 µL/min/10^6 cells |
| Phenyl-thiazole Analog C | Human Hepatocytes | 50 | 28 µL/min/10^6 cells |
Note: The above data is illustrative. Phenyl-thiazole Analog C is a hypothetical comparator.
Interpretation:
In the example table, Analog B is significantly less metabolically stable than Analog A in both microsomal and hepatocyte systems, as indicated by its shorter half-life and higher intrinsic clearance. The phenyl-thiazole analog shows greater stability, suggesting that the 2,5-dichloro substitution pattern may be a metabolic liability in this chemical series. The difference in clearance values between microsomes and hepatocytes for a given compound can indicate the involvement of Phase II or cytosolic enzymes in its metabolism.
Conclusion and Future Directions
The assessment of metabolic stability is a critical step in the journey of a this compound-containing molecule from a hit to a clinical candidate. This guide has provided a comprehensive overview of the key considerations and experimental approaches for this evaluation. By starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models, researchers can build a detailed understanding of a compound's metabolic liabilities.[1][11][15]
For compounds with poor metabolic stability, the next logical step is metabolite identification.[9][28] By pinpointing the "metabolic soft spots" on the molecule using techniques like high-resolution mass spectrometry, medicinal chemists can make targeted structural modifications to block these metabolic pathways and improve the drug's pharmacokinetic properties.[28] This iterative cycle of testing and optimization is fundamental to successful drug discovery.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemisgroup.us [chemisgroup.us]
- 6. mdpi.com [mdpi.com]
- 7. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. mttlab.eu [mttlab.eu]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 22. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Target Selectivity of Kinase Inhibitors Derived from the 2,5-Disubstituted Thiazole Scaffold: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, but off-target effects often lead to toxicity and limit their therapeutic window. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of kinases. This guide provides an in-depth technical comparison of the target selectivity of kinase inhibitors derived from the 2,5-disubstituted thiazole core, with a particular focus on a potent Cyclin-Dependent Kinase 9 (CDK9) inhibitor as a case study. We will explore the methodologies used to assess selectivity and provide field-proven insights into experimental design and data interpretation.
The 2,5-Disubstituted Thiazole Scaffold: A Versatile Starting Point for Kinase Inhibition
The 2,5-disubstituted thiazole scaffold offers a versatile platform for the design of kinase inhibitors. The two points of substitution allow for the introduction of various chemical moieties to fine-tune the inhibitor's potency and selectivity. By strategically modifying these positions, medicinal chemists can optimize interactions with specific residues within the kinase active site, thereby steering the inhibitor towards a desired target profile. While extensive public data on kinase inhibitors derived specifically from a 2,5-dichlorothiazole precursor is limited, the broader class of 2,5-disubstituted thiazoles provides valuable insights into achieving kinase selectivity.
Case Study: A Highly Selective 2,5-Disubstituted Thiazole Inhibitor of CDK9
Recent research has identified a promising 2,5-disubstituted thiazole derivative, herein referred to as Compound 24 , as a potent and selective inhibitor of CDK9.[1] CDK9 is a key regulator of transcriptional elongation and a validated target in various cancers, including acute myeloid leukemia.[1] The high demand for transcription of anti-apoptotic proteins in cancer cells makes them particularly vulnerable to CDK9 inhibition.[1]
Comparative Selectivity Profile of Compound 24
To understand the selectivity of Compound 24, its inhibitory activity was assessed against a panel of kinases. The following table summarizes the IC50 values, demonstrating its potent inhibition of CDK9 and significant selectivity over other cyclin-dependent kinases.
| Kinase Target | IC50 (nM)[1] | Fold Selectivity vs. CDK9 |
| CDK9 | 5.5 | 1 |
| CDK1 | >1000 | >181 |
| CDK2 | >1000 | >181 |
| CDK4 | >1000 | >181 |
| CDK5 | >1000 | >181 |
| CDK6 | >1000 | >181 |
| CDK7 | >1000 | >181 |
This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that can arise from inhibiting other essential kinases. For comparison, other classes of thiazole-containing kinase inhibitors have shown varying degrees of selectivity for other kinase families. For instance, certain aminothiazole derivatives have been developed as allosteric modulators of Casein Kinase 2 (CK2), exhibiting a different mechanism of action and selectivity profile.[2] Similarly, other thiazole-based compounds have been explored as inhibitors of c-Jun N-terminal kinase (JNK) and Phosphoinositide 3-kinase (PI3K), highlighting the adaptability of the thiazole scaffold.[3][4]
Key Methodologies for Evaluating Kinase Inhibitor Selectivity
A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach, employing a combination of biochemical and cellular assays. Here, we detail three critical experimental protocols that provide complementary information on an inhibitor's target engagement and selectivity.
LanthaScreen™ TR-FRET Kinase Assay: A High-Throughput Method for Biochemical Potency
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for determining the biochemical potency of a kinase inhibitor in a high-throughput format. The LanthaScreen™ assay measures the inhibition of kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.
Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase of interest in the appropriate kinase buffer.
-
Prepare a 4X solution of the fluorescently labeled substrate and a 4X solution of ATP in kinase buffer.
-
Prepare a dilution series of the test compound (e.g., Compound 24) in DMSO, followed by a further dilution in kinase buffer to create a 4X solution.
-
Prepare a "Stop and Detect" solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and EDTA to chelate Mg2+ and stop the kinase reaction.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X test compound solution to the assay wells.
-
Add 2.5 µL of the 4X substrate/ATP mixture to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the "Stop and Detect" solution.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium donor wavelength (e.g., 495 nm) and the acceptor fluorophore wavelength (e.g., 520 nm).[5]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices: The use of a TR-FRET format minimizes interference from compound autofluorescence and light scattering, which are common issues in standard fluorescence assays. The "Stop and Detect" step allows for a robust and endpoint reading of the assay.
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Cellular Context
While biochemical assays are essential for determining potency, they do not confirm that a compound can enter a cell and bind to its intended target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells or tissue samples.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture the desired cell line to approximately 80% confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes). This step creates a "melt curve" for the target protein.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[7]
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
Causality Behind Experimental Choices: Performing CETSA in intact cells provides a more physiologically relevant assessment of target engagement by accounting for cell permeability and intracellular compound concentrations. The heat challenge is a critical step that exploits the thermodynamic principle of ligand-induced protein stabilization.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach to Quantify Binding Affinity
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a solution of the purified kinase in a suitable ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). The concentration should be carefully determined and is typically in the low micromolar range.[8]
-
Prepare a solution of the inhibitor in the same ITC buffer. The inhibitor concentration should be 10-20 times higher than the protein concentration.[9]
-
Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the titration syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor solution into the kinase solution while monitoring the heat changes.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The ΔS can then be calculated from these values.[10]
-
Causality Behind Experimental Choices: ITC is considered the "gold standard" for measuring binding affinity because it is a direct and label-free method. The thermodynamic data obtained can provide valuable insights into the driving forces of the binding interaction (enthalpic vs. entropic), which can guide further lead optimization.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
The 2,5-disubstituted thiazole scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The case study of Compound 24 demonstrates that high selectivity for a specific kinase, such as CDK9, can be achieved through judicious chemical modifications. To fully evaluate the potential of any new kinase inhibitor, a comprehensive assessment of its selectivity is crucial. This guide has outlined a robust, multi-pronged approach that combines high-throughput biochemical screening with cellular target engagement and biophysical characterization. By employing these methodologies, researchers can gain a deeper understanding of their compounds' mechanism of action and make more informed decisions in the drug discovery and development process.
Future work in this area should focus on expanding the library of 2,5-disubstituted thiazole derivatives and performing comprehensive kinome-wide screening to identify novel inhibitors for other therapeutically relevant kinases. A deeper understanding of the structure-activity relationships governing selectivity will undoubtedly pave the way for the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dichlorothiazole
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. The handling and disposal of specialized chemical reagents like 2,5-Dichlorothiazole demand a meticulous and informed approach. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management of this compound from point-of-use to final disposal. As a halogenated heterocyclic compound, this compound is subject to specific disposal pathways designed to mitigate its potential hazards.
The Foundational Principle: Hazard-Informed Waste Management
Understanding the inherent risks of a chemical is the first step in managing its waste. This compound is classified with a distinct hazard profile that dictates every subsequent handling and disposal decision. The primary causality for its specialized disposal is its classification as a halogenated organic compound, which requires high-temperature incineration to prevent the formation of toxic byproducts and ensure complete destruction.
According to safety data sheets (SDS), this compound presents several hazards[1]:
-
Acute Toxicity: Harmful if swallowed or inhaled (H302, H332).
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation (H315, H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
These properties necessitate that this compound never be disposed of via standard laboratory drains or in general solid waste, as this could lead to environmental contamination and potential exposure to personnel[2][3].
Core Disposal Protocol: Segregation and Containment
The cornerstone of proper chemical waste management is rigorous segregation. Mixing different waste classes can create dangerous reactions and significantly increases the complexity and cost of disposal.
Step-by-Step Waste Collection Procedure:
-
Identify the Correct Waste Stream: this compound is a halogenated organic waste . It must be collected separately from non-halogenated organic solvents[4]. Co-mingling these streams forces the entire volume to be treated as the more hazardous (and more expensive to dispose of) halogenated waste.
-
Select an Appropriate Waste Container:
-
Use a designated, properly labeled hazardous waste container. Glass or high-density polyethylene (HDPE) carboys are typically appropriate.
-
Ensure the container is chemically compatible with chlorinated compounds to prevent degradation or leaks[5].
-
The container must have a secure, tight-fitting lid. It should be kept closed at all times except when actively adding waste[2][4].
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents. List "this compound" and any other halogenated solvents present. Maintain a log of the approximate quantities of each component added.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel, away from ignition sources, and within secondary containment to manage potential leaks[2]. Do not fill containers beyond 90% capacity to allow for expansion[4].
Essential Safety and Spill Management
Accidents can happen, and a prepared response is critical to maintaining a safe environment. The procedures for handling a this compound spill are dictated by its physical and toxicological properties.
| Key Safety & Disposal Data for this compound | |
| GHS Hazard Classification | Acute Toxicity (Oral, Inhalation), Skin Irritation, Serious Eye Irritation, Respiratory Irritation[1] |
| Required Personal Protective Equipment (PPE) | Nitrile gloves, chemical splash goggles, lab coat. Use only in a well-ventilated area or chemical fume hood[1][6]. |
| Recommended Spill Cleanup Materials | Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), polyethylene bags or sealable containers for debris[7][8]. |
| Waste Container Specifications | Glass or HDPE container, securely sealed, clearly labeled "Halogenated Organic Hazardous Waste"[9][5]. |
Emergency Spill Protocol:
-
Immediate Alert: Notify all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space[7][10].
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including gloves, goggles, and a lab coat[8]. For large spills, respiratory protection may be necessary, but this should only be used by trained personnel[11].
-
Containment: For liquid spills, surround the area with an inert absorbent material, working from the outside in to prevent the spill from spreading[8][10].
-
Collection: Once absorbed, carefully sweep or scoop the material into a designated, sealable container or heavy-duty plastic bag[7][11]. Label the container clearly as "Spill Debris containing this compound."
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste[10].
-
Disposal: The collected spill debris must be disposed of as halogenated hazardous waste, following the same protocol as the pure chemical[7].
Final Disposal Pathway and Verification
The journey of chemical waste does not end at the laboratory door. As the generator, you are responsible for the waste "cradle-to-grave"[3].
-
Waste Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor[5].
-
Treatment Method: Halogenated organic wastes like this compound are typically destroyed via high-temperature incineration in a facility permitted to handle such materials[9][12]. This process breaks the carbon-halogen bonds and converts the compound into less harmful substances like carbon dioxide, water, and hydrochloric acid, with the acid being neutralized in scrubbers.
-
Documentation: Ensure all paperwork is completed accurately to maintain a clear chain of custody for the waste.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for handling waste generated from procedures involving this compound.
Caption: Decision workflow for handling and segregating this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. ethz.ch [ethz.ch]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. students.umw.edu [students.umw.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. cws.auburn.edu [cws.auburn.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Synthesis of 2,5-Dichlorothiazole: A Guide to Personal Protective Equipment and Safe Handling
For the adept researcher in the fast-paced world of pharmaceutical development, the synthesis and manipulation of novel compounds are routine. However, complacency can be the enemy of safety. This guide provides an in-depth operational plan for the safe handling of 2,5-Dichlorothiazole, a key intermediate in the synthesis of various bioactive molecules. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for you and your team.
Understanding the Risks: The Chemical Profile of this compound
This compound (CAS No: 16629-14-4) is a halogenated heterocyclic compound that presents several significant health hazards.[1][2][3][4][5] It is crucial to recognize that this chemical is harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][6] Some chlorinated thiazole derivatives have been reported to cause severe skin burns, eye damage, and may trigger allergic skin reactions.[7]
The causality behind these hazards lies in its chemical reactivity. The chlorine atoms on the thiazole ring are electron-withdrawing, making the molecule susceptible to nucleophilic attack. When in contact with biological tissues, it can react with proteins and other biomolecules, leading to irritation, burns, and sensitization. Inhalation can irritate the mucous membranes of the respiratory tract, while ingestion can cause systemic toxicity.
Given these risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is imperative.
Core Directive: A Multi-Layered Approach to Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum PPE requirements for handling this compound in various laboratory settings.
| Operational Scenario | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid or Liquid) | - Chemical Splash Goggles with Side Shields- Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical-Resistant Lab Coat- Long Pants and Closed-Toe Shoes- Use of a Chemical Fume Hood or Ventilated Enclosure | To prevent eye contact from splashes and skin contact from accidental spills. Double gloving provides an extra layer of protection. A fume hood is essential to prevent inhalation of dust or vapors. |
| Solution Preparation and Transfers | - Chemical Splash Goggles with Side Shields- Face Shield (when handling larger volumes >1L)- Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical-Resistant Apron over Lab Coat- Long Pants and Closed-Toe Shoes- Operations must be conducted within a certified Chemical Fume Hood | A face shield offers broader protection against splashes to the face and neck. The chemical-resistant apron provides an additional barrier against larger spills. |
| Running Reactions and Work-up Procedures | - Chemical Splash Goggles with Side Shields- Face Shield- Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical-Resistant Lab Coat and Apron- Long Pants and Closed-Toe Shoes- All operations must be performed in a Chemical Fume Hood | This represents the highest risk scenario, with potential for splashes, and aerosol generation. Maximum protection is necessary. |
| Spill Cleanup | - Chemical Splash Goggles and Face Shield- Heavy-Duty Nitrile or Butyl Rubber Gloves- Chemical-Resistant Coveralls or Suit- Shoe Covers- Air-Purifying Respirator with appropriate cartridges for organic vapors and acid gases | Spill cleanup requires enhanced protection due to the increased risk of exposure to a larger quantity of the chemical. Respiratory protection is critical in this scenario.[8] |
A Note on Glove Selection: While nitrile gloves offer good initial protection, it is crucial to be aware of their breakthrough time. For prolonged handling or in the event of a spill, heavy-duty gloves such as butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[8][9]
Procedural Guidance: Step-by-Step Weighing and Dissolving of this compound
This protocol outlines the essential steps for safely weighing and dissolving this compound, incorporating the necessary PPE and engineering controls.
Objective: To accurately weigh 1 gram of this compound and dissolve it in a suitable solvent.
Materials:
-
This compound
-
Appropriate Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Analytical Balance
-
Spatula
-
Weighing Paper or Boat
-
Beaker or Flask
-
Magnetic Stir Bar and Stir Plate
-
Required PPE (as per the table above)
Workflow Diagram:
Caption: Workflow for Weighing and Dissolving this compound.
Procedure:
-
Preparation:
-
Don all required PPE: chemical splash goggles, double nitrile gloves, and a chemical-resistant lab coat.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials and place them inside the fume hood.
-
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
Place a weighing boat on the balance and tare it.
-
Carefully use a spatula to transfer approximately 1 gram of this compound to the weighing boat. Avoid creating dust.
-
-
Dissolving:
-
To a beaker or flask containing a magnetic stir bar, add the desired volume of solvent.
-
Slowly and carefully add the weighed this compound to the solvent.
-
Place the beaker or flask on a stir plate and stir until the solid is completely dissolved.
-
-
Cleanup and Disposal:
-
Carefully clean the spatula and any contaminated surfaces within the fume hood.
-
Dispose of the used weighing paper and outer gloves in the designated solid hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All waste generated must be treated as hazardous.
Waste Stream Segregation:
-
Solid Waste: Contaminated PPE (gloves, weighing paper, etc.), and any solid residues should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses should be collected in a separate, clearly labeled hazardous waste container for halogenated organic solvents.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Workflow Diagram:
Caption: Waste Disposal Workflow for this compound.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on waste container labeling and pickup procedures. Never dispose of this compound down the drain or in regular trash.[6][10][11]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][11][12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][11][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][11][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][13]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[6][10]
By adhering to these guidelines, you are not just following a set of rules, but actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 2,5-Dichloro-1,3-thiazole 97% | CAS: 16629-14-4 | AChemBlock [achemblock.com]
- 3. This compound | 16629-14-4 [sigmaaldrich.com]
- 4. This compound | 16629-14-4 [sigmaaldrich.com]
- 5. Thiazole,2,5-dichloro; this compound | Chemrio [chemrio.com]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
